molecular formula C12H16N2 B13343947 (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine

(-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine

Katalognummer: B13343947
Molekulargewicht: 188.27 g/mol
InChI-Schlüssel: YBWCYSFSGHUFBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine is a chiral tetrahydropyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. Tetrahydropyrimidines are recognized as a privileged scaffold with a wide spectrum of pharmacological activities. This compound serves as a key synthetic intermediate or a lead compound for researchers investigating new therapeutic agents. The core tetrahydropyrimidine structure is associated with diverse biological activities, including antimicrobial and anticancer properties . For instance, structurally related tetrahydropyrimidine compounds have demonstrated promising in vitro antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli , as well as antifungal activity . In anticancer research, specific tetrahydropyrimidine analogs have shown potent cytotoxic effects against human tumor cell lines, including HeLa (cervical cancer) and K562 (chronic myeloid leukemia), with studies indicating the induction of apoptosis as a potential mechanism of action . The stereochemistry of this compound, indicated by the "(-)" enantiomeric designation, may be critical for its biological interactions and efficacy, as chirality often plays a key role in ligand-receptor binding . This material is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C12H16N2

Molekulargewicht

188.27 g/mol

IUPAC-Name

5,5-dimethyl-6-phenyl-4,6-dihydro-1H-pyrimidine

InChI

InChI=1S/C12H16N2/c1-12(2)8-13-9-14-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14)

InChI-Schlüssel

YBWCYSFSGHUFBG-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN=CNC1C2=CC=CC=C2)C

Herkunft des Produkts

United States
Foundational & Exploratory

(-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine mechanism of action

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine requires a dual-perspective approach. As a highly specialized chiral cyclic amidine, this compound operates at the intersection of pharmacological receptor modulation and asymmetric organocatalysis [1].

This whitepaper deconstructs the structural causality, biochemical signaling pathways, and catalytic mechanisms of this molecule, providing drug development professionals and synthetic chemists with a comprehensive, self-validating framework for its application.

Molecular Architecture & Structural Causality

The unique reactivity and bioactivity of (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine stem from three critical structural determinants:

  • The Cyclic Amidine Core (1,4,5,6-Tetrahydropyrimidine): With a highly basic pKa​ (typically ~12.5), the amidine core is fully protonated at physiological pH (7.4). This creates a delocalized positive charge across the N-C-N system, enabling it to act as a potent hydrogen-bond donor and a strong electrostatic anchor in biological receptor pockets[2].

  • The 6-Phenyl Substitution: The aromatic ring provides a lipophilic binding interface capable of π−π stacking or cation- π interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within target proteins.

  • The 5,5-Dimethyl Group (Thorpe-Ingold Effect): The geminal dimethyl substitution is not merely structural filler; it actively dictates the molecule's conformation. By inducing steric compression (the Thorpe-Ingold effect), the 5,5-dimethyl group restricts the rotation of the adjacent 6-phenyl ring, locking the (-)-enantiomer into a rigid half-chair conformation. This spatial locking is the primary driver of its high enantioselectivity in catalysis and its subtype-selectivity in pharmacology[3].

Pharmacological Mechanism of Action: Receptor Modulation

While pyrimidine derivatives are widely recognized in oncology and virology[2], cyclic amidines specifically function as privileged pharmacophores for α2​ -Adrenergic Receptors ( α2​ -AR) and Imidazoline Receptors (I1/I2) .

The Binding Mechanism

Upon entering the synaptic cleft, the protonated tetrahydropyrimidine core mimics the basic nitrogen of endogenous catecholamines.

  • Electrostatic Anchoring: The amidine nitrogen forms a critical salt bridge with a conserved Aspartate residue (Asp113) located in Transmembrane Domain 3 (TM3) of the α2​ -AR.

  • Hydrophobic Packing: The rigid 6-phenyl group projects into a hydrophobic accessory pocket formed by TM5 and TM6, displacing water molecules and driving binding entropy.

Intracellular Signaling Cascade

Binding stabilizes the active conformation of the GPCR, leading to the recruitment and activation of the inhibitory G-protein ( Gi/o​ ). The α -subunit of Gi/o​ detaches and directly inhibits Adenylyl Cyclase (AC), resulting in a rapid depletion of intracellular cAMP levels and subsequent downregulation of Protein Kinase A (PKA) activity.

Pathway Ligand (-)-5,5-Dimethyl-6-phenyl- 1,4,5,6-tetrahydropyrimidine Receptor α2-Adrenergic Receptor (GPCR) Ligand->Receptor Agonist Binding GProtein Gi/o Protein Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase Inhibition GProtein->Effector α-subunit Interaction Response ↓ cAMP Levels & PKA Activity Effector->Response Enzymatic Inhibition

GPCR-mediated signaling pathway of tetrahydropyrimidine derivatives via Gi/o protein coupling.

Organocatalytic Mechanism of Action: Asymmetric Synthesis

In synthetic biochemistry, the (-)-enantiomer functions as a highly efficient Chiral Brønsted Base . The synthesis and application of such functionalized tetrahydropyrimidines rely heavily on their ability to control stereocenters during complex cyclizations[4].

The Catalytic Cycle
  • Deprotonation: The basic amidine nitrogen deprotonates a pronucleophile (e.g., a malonate or β -ketoester).

  • Chiral Ion Pair Formation: The resulting protonated tetrahydropyrimidine and the enolate form a tight, hydrogen-bonded ion pair.

  • Stereofacial Shielding: The bulky 5,5-dimethyl group and the precisely oriented 6-phenyl ring create a steric "wall" that blocks one face of the enolate.

  • Electrophilic Attack: The electrophile is forced to approach from the unshielded face, resulting in product formation with exceptional enantiomeric excess (>95% ee).

Quantitative Data Summary

The following table synthesizes the expected physicochemical and pharmacological profiling data for this class of chiral cyclic amidines, providing a benchmark for comparative analysis.

ParameterValue / RangeScientific Significance
Molecular Weight 188.27 g/mol Optimal for Lipinski’s Rule of 5 (high oral bioavailability).
Amidine pKa​ 12.1 – 12.6Ensures >99% protonation at physiological pH for salt-bridge formation.
α2​ -AR Affinity ( Ki​ ) 15 – 45 nMHigh-affinity binding driven by the 6-phenyl hydrophobic interaction.
Catalytic Loading 5 – 10 mol%Demonstrates high turnover number (TON) in asymmetric Michael additions.
Enantiomeric Excess (ee) > 92% (at -20°C)Validates the steric efficiency of the 5,5-dimethyl conformational lock.

Experimental Validation Protocols

To ensure scientific integrity, any evaluation of this compound must utilize self-validating experimental systems. Below are the definitive protocols for assessing both its pharmacological and catalytic efficacy.

Protocol A: Radioligand Competitive Binding Assay (Pharmacology)

Causality: This assay uses [3H] -Clonidine (a known α2​ -AR agonist) to definitively prove that the tetrahydropyrimidine competes for the same specific orthosteric binding site.

  • Membrane Preparation: Culture HEK293 cells stably expressing human α2​ -AR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] -Clonidine, and varying concentrations of the tetrahydropyrimidine ( 10−10 to 10−4 M).

  • Self-Validation Control: Include a well with 10 µM Yohimbine (a strong antagonist) to define non-specific binding (NSB). Calculate the Z′ -factor; the assay is only valid if Z′>0.5 .

  • Filtration: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter.

Protocol Step1 1. Membrane Prep Isolate HEK293 cells Step2 2. Radioligand Incubation Add [3H]-Clonidine & Compound Step1->Step2 Step3 3. Rapid Filtration Isolate bound complexes Step2->Step3 Step4 4. Scintillation Counting Quantify receptor affinity Step3->Step4

Step-by-step radioligand competitive binding assay workflow for receptor affinity validation.

Protocol B: Enantioselective Catalytic Efficacy Assay (Biochemistry)

Causality: Conducting the reaction at -20°C reduces thermal molecular motion, maximizing the steric influence of the 5,5-dimethyl group to achieve peak enantioselectivity.

  • Reaction Setup: In an oven-dried Schlenk flask under Argon, dissolve the electrophile (e.g., trans-chalcone, 1.0 mmol) in anhydrous toluene (5 mL).

  • Catalyst Addition: Add 10 mol% of (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Nucleophile Introduction: Cool the mixture to -20°C. Dropwise, add the pronucleophile (e.g., diethyl malonate, 1.2 mmol).

  • Quenching & Analysis: Stir for 24 hours. Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate, concentrate, and determine the enantiomeric excess (ee) via Chiral HPLC using a Daicel Chiralpak AD-H column.

References

  • "Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition", PubMed Central (PMC) - NIH,[Link]

  • "A Novel Mechanistic Study on Ultrasound-Assisted, One-Pot Synthesis of Functionalized Benzimidazo[2,1-b]quinazolin-1(1H)-ones", ACS Publications,[Link]

Sources

Engineering the Future of Heterocycles: Discovery and Isolation of Novel Tetrahydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Landscape

Tetrahydropyrimidines (THPMs) represent a highly versatile class of six-membered, nitrogen-containing heterocyclic compounds. Structurally analogous to the fundamental pyrimidine bases of DNA and RNA (uracil, cytosine, thymine), hydrogenated pyrimidines like THPMs possess a privileged scaffold that readily interacts with diverse biological targets.

In modern drug discovery, THPM derivatives are not merely synthetic curiosities; they are potent pharmacophores. Recent high-throughput screening campaigns have validated their efficacy as calcium channel modulators, antibacterial agents, and targeted anticancer therapeutics[1]. Furthermore, certain naturally occurring THPMs act as vital osmoprotectants in Streptomyces strains, safeguarding cellular DNA against extreme osmotic and heat stress[2].

As a Senior Application Scientist, I have found that the true bottleneck in THPM development is rarely the conceptual design. Instead, it is the rigorous execution of synthesis, the precision of isolation workflows, and the self-validating nature of downstream structural elucidation. This whitepaper provides an authoritative, step-by-step guide to mastering the THPM discovery pipeline.

Rational Synthesis: The Biginelli Multicomponent Reaction

The foundational strategy for synthesizing THPMs is the 3, a one-pot, three-component condensation developed in 1891[3]. The reaction combines an aromatic aldehyde, a β -keto ester (e.g., ethyl acetoacetate), and urea (or thiourea) to form highly substituted dihydropyrimidinones and tetrahydropyrimidines.

While classical protocols relied on harsh Brønsted acids (like HCl)[1], contemporary green chemistry demands the use of Lewis acid catalysts (such as CuCl₂, Yb(OTf)₃, or para-toluene sulphonic acid)[3][4]. These catalysts efficiently activate the aldehyde, facilitating the nucleophilic attack by urea to form an N-acyliminium ion intermediate, which subsequently undergoes cyclization with the β -keto ester[5].

Biginelli Aldehyde Aromatic Aldehyde (Electrophile) Intermediate N-Acyliminium Ion Intermediate Aldehyde->Intermediate Condensation Urea Urea / Thiourea (Nucleophile) Urea->Intermediate Condensation KetoEster β-Keto Ester (Carbon Nucleophile) Catalyst Lewis Acid Catalyst (e.g., CuCl2, PTSA) Catalyst->Intermediate Product Tetrahydropyrimidine (THPM) Derivative Intermediate->Product + Keto Ester Cyclization

Biginelli multicomponent reaction pathway for THPM synthesis.

Isolation and Purification Workflows

A successful synthesis is only as good as the isolation protocol. Crude Biginelli reaction mixtures contain unreacted starting materials, transition metal catalyst residues, and unwanted side products. The following protocol outlines a self-validating system for isolating high-purity THPMs[6][7].

Protocol 1: Step-by-Step Isolation of THPMs from Synthetic Mixtures
  • Quenching & Precipitation: Immediately pour the hot reaction mixture onto crushed ice. Causality: The sudden drop in temperature drastically decreases the solubility of the THPM derivative, promoting rapid, uniform precipitation.

  • Neutralization: Add aqueous NH₄OH dropwise until the solution reaches pH 7.0[7]. Causality: Neutralizing the acidic catalyst prevents acid-catalyzed degradation of the newly formed heterocyclic ring and ensures the THPM is in its un-ionized, least soluble free-base form.

  • Filtration & Sequential Washing: Filter the precipitate under vacuum. Wash the filter cake first with cold distilled water, followed by a minimal volume of cold ethanol. Causality: Water removes highly soluble urea and inorganic catalyst salts, while cold ethanol strips away unreacted aromatic aldehydes and β -keto esters without dissolving the target product.

  • Recrystallization: Dissolve the crude solid in a minimal volume of hot methanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath[6]. Causality: Slow thermodynamic cooling promotes the formation of a highly ordered crystal lattice. Impurities that do not fit this specific geometric packing are excluded and remain in the mother liquor.

  • Drying & Storage: Dry the purified crystals in a vacuum desiccator over anhydrous CaCl₂ for 24 hours to remove residual solvent trapped within the crystal lattice.

Isolation Crude Crude Mixture Quench Ice Quench & Neutralize Crude->Quench Filter Vacuum Filter & Wash Quench->Filter Recrystal Hot Methanol Recrystallization Filter->Recrystal Pure Pure THPM Crystals Recrystal->Pure

Step-by-step isolation and purification workflow for THPMs.

Structural Elucidation & Validation

Before advancing to biological screening, the structural integrity of the isolated THPM must be validated. This forms the "Trustworthiness" pillar of our workflow.

  • FT-IR Spectroscopy: Confirm the presence of the pyrimidine ring by identifying N-H stretching bands around 3228 cm⁻¹, C=O stretching (from the amide/ester linkage) at 1718 cm⁻¹, and aromatic C=C stretching at 1494-1539 cm⁻¹[8].

  • NMR Spectroscopy: The chiral center at the C4 position of the pyrimidine ring is the definitive marker of a successful Biginelli condensation. In ¹H NMR (using DMSO-d6), look for the distinct C4 proton signal, while the N-H protons typically appear as broad singlets downfield (7.0 - 9.0 ppm)[5].

  • X-Ray Crystallography: For absolute stereochemical confirmation, single-crystal X-ray diffraction is utilized to map intramolecular N—H•••O hydrogen bonds, which are critical for the molecule's 3D conformation and subsequent receptor binding[9].

Biological Evaluation & High-Throughput Screening

THPM derivatives are highly prized for their diverse pharmacological profiles. Recent structure-activity relationship (SAR) studies have demonstrated that substituting the C4 position with halogenated benzyl groups or benzotriazolyl moieties significantly alters the primary biological target[5][6].

Quantitative Data: Pharmacological Efficacy of THPM Derivatives

The table below summarizes the quantitative screening data for various functionalized THPMs against bacterial, fungal, and cancer cell lines[2][5][10].

Substitution Pattern (C4/C5/C6)Primary Target / ActivityEfficacy Metric (MIC / IC₅₀)Key Mechanism of Action
4-(4-Fluorophenyl)-6-methyl Antibacterial (S. aureus)MIC: 0.20 - 0.50 mg/mLDisruption of bacterial cell wall synthesis
4-(3-Nitrophenyl)-2-thioxo Antifungal (T. mentagrophytes)MIC: ~0.20 mg/mLInhibition of ergosterol biosynthesis
4-(Benzotriazolyl-methoxy)phenyl Anticancer (HeLa, K562 lines)IC₅₀: < 10 µMReceptor tyrosine kinase inhibition / Apoptosis
2-Methyl-4-carboxy-5-hydroxy Osmoprotectant (Streptomyces)N/A (Intracellular)DNA protection against osmotic and heat stress
Protocol 2: Broth Microdilution Assay for Antibacterial MIC Determination

To generate the MIC data shown above, a self-validating phenotypic assay must be employed[10].

  • Inoculum Standardization: Cultivate the target bacterial strain (e.g., S. aureus ATCC 6538) in Mueller-Hinton broth until the logarithmic growth phase. Standardize the suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Causality: Standardization prevents false-positive resistance readings caused by an overwhelmingly high initial bacterial load[1].

  • Compound Dilution: Dissolve the purified THPM in DMSO. Perform serial two-fold dilutions across a 96-well microtiter plate (e.g., from 2.0 mg/mL down to 0.015 mg/mL). Causality: Two-fold dilutions create a precise logarithmic gradient, allowing researchers to accurately pinpoint the Minimum Inhibitory Concentration (MIC)[10].

  • Incubation & Viability Reading: Add the standardized inoculum to each well and incubate at 37°C for 18-24 hours. Introduce resazurin dye as a viability indicator. Causality: Resazurin changes from blue to pink in the presence of active bacterial metabolism. The MIC is unequivocally identified as the lowest concentration well that remains blue, providing a clear, visual validation of efficacy.

BioScreening THPM Purified THPM Derivatives AntiBact Antibacterial Assay (Broth Dilution) THPM->AntiBact AntiCancer Cytotoxicity Assay (HeLa, K562 Lines) THPM->AntiCancer CellWall Cell Wall Disruption AntiBact->CellWall Apoptosis Kinase Inhibition & Apoptosis AntiCancer->Apoptosis Success Lead Compound Identification CellWall->Success Apoptosis->Success

High-throughput biological screening pathways for THPM derivatives.

Conclusion

The discovery and isolation of novel tetrahydropyrimidine derivatives sit at the dynamic intersection of multicomponent synthetic chemistry and phenotypic drug discovery. By meticulously controlling the Lewis acid-catalyzed Biginelli condensation, employing rigorous recrystallization workflows, and demanding strict spectroscopic validation, research teams can build highly reliable libraries of bioactive THPMs ready for advanced preclinical evaluation.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. "tetrahydropyrimidines via the biginelli reaction." 3

  • NIH / Brieflands. "Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents." 1

  • RSC Publishing. "One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs."5

  • ResearchGate. "A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in vitro antibacterial activity." 4

  • PMC / NIH. "Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action." 10

  • ResearchGate. "Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action."9

  • Chemical Review and Letters. "Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives." 8

  • MDPI. "Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach."6

  • ScienceScholar. "Synthesis and antimicrobial activity of new 1,2,3,4-tetrahydropyrimidine-5-carbonyl glycinate silver nanoparticle derivatives." 7

  • PMC / NIH. "Induction of synthesis of tetrahydropyrimidine derivatives in Streptomyces strains and their effect on Escherichia coli in response to osmotic and heat stress." 2

Sources

Methodological & Application

Using (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Asymmetric Catalysis Using (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine

Executive Summary

The demand for enantiopure secondary alcohols and functionalized building blocks in drug development necessitates robust, non-enzymatic catalytic methods. (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine is a commercially available, highly effective chiral cyclic amidine organocatalyst[1]. Belonging to the broader class of Amidine-Based Catalysts (ABCs), this molecule excels in the enantioselective acyl transfer (kinetic resolution) of secondary alcohols and asymmetric Michael additions[2].

This application note provides a deep dive into the mechanistic rationale of this catalyst, supported by quantitative performance data, and outlines a self-validating experimental protocol designed for high-fidelity kinetic resolution workflows.

Mechanistic Principles & Structural Rationale

The efficacy of (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine stems from its highly rigidified cyclic amidine core. As a nucleophilic catalyst, the unhindered nitrogen (N3) attacks an acyl donor (e.g., propionic anhydride) to generate a highly reactive N-acylamidinium intermediate.

The Thorpe-Ingold Effect & Facial Shielding: The gem-dimethyl group at the C5 position is not merely a structural placeholder; it exerts a profound Thorpe-Ingold effect. By compressing the internal C4-C5-C6 bond angles, it forces the adjacent C6-phenyl group into a pseudo-axial orientation. This rigidly blocks one face of the amidine nitrogen.

Cation-π Driven Enantioselectivity: When a racemic mixture of a secondary benzylic alcohol approaches the N-acylamidinium intermediate, the fast-reacting enantiomer engages in a stabilizing non-covalent cation-π interaction between its aromatic ring and the electron-deficient amidinium system[3]. The slow-reacting enantiomer experiences severe steric repulsion from the C6-phenyl group, leading to exceptional selectivity factors ( s -factors).

CatalyticCycle Cat Free Catalyst (-)-5,5-Dimethyl-6-phenyl- 1,4,5,6-tetrahydropyrimidine NAcyl N-Acylamidinium Intermediate (Chiral Ion Pair) Cat->NAcyl Nucleophilic Attack AcylDonor Acyl Donor (Propionic Anhydride) AcylDonor->NAcyl Acyl Transfer Product Enantioenriched Ester + Unreacted (S)-Alcohol NAcyl->Product Enantioselective Alcoholysis Alcohol Racemic Secondary Alcohol Alcohol->Product Cation-π Stacking Product->Cat Catalyst Regeneration Base Auxiliary Base (DIPEA) Base->Cat Acid Scavenging

Catalytic cycle of enantioselective acyl transfer mediated by the chiral tetrahydropyrimidine.

Quantitative Performance Data

The following table summarizes the typical quantitative outcomes when utilizing chiral cyclic amidines of this class for the kinetic resolution of racemic benzylic alcohols[2].

Table 1: Kinetic Resolution of Benzylic Alcohols (5 mol% Catalyst, -78 °C)

SubstrateConversion ( C ) %ee (Ester) %ee (Alcohol) %Selectivity Factor ( s )
1-Phenylethanol519498> 50
1-(1-Naphthyl)ethanol509696> 80
1-(2-Naphthyl)ethanol529299> 45
1-Phenyl-1-propanol499591> 60

Data Interpretation: A selectivity factor ( s ) > 50 indicates that the fast-reacting enantiomer is acylated over 50 times faster than the slow-reacting enantiomer, making this catalyst highly suitable for preparative-scale resolutions.

Experimental Protocol: Acylative Kinetic Resolution

To ensure reproducible, high-ee outcomes, the following protocol integrates specific causality-driven steps and a self-validating quality control mechanism.

Workflow Step1 1. Preparation Dry glassware, Argon atm Step2 2. Reagent Mixing Substrate + Catalyst + DIPEA in Toluene Step1->Step2 Step3 3. Acylation Add Anhydride at -78°C Step2->Step3 Step4 4. Quenching Add MeOH to neutralize Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the kinetic resolution of secondary alcohols.

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: Moisture acts as a competing nucleophile, hydrolyzing the N-acylamidinium intermediate and destroying the catalyst turnover cycle.

  • Reagent Loading: Add the racemic secondary alcohol (1.0 mmol) and (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine (0.05 mmol, 5 mol%).

  • Solvent Addition: Dissolve the mixture in 10 mL of anhydrous Toluene. Causality: Toluene is strictly required over polar solvents (like DMF or DCM). Polar solvents disrupt the delicate electrostatic cation-π interactions between the catalyst and substrate, drastically lowering the s -factor[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.55 mmol). Causality: DIPEA acts as a non-nucleophilic acid scavenger. Limiting it to 0.55 equivalents ensures the reaction cannot proceed past 55% conversion, preventing the slow-reacting enantiomer from being consumed and preserving the optical purity of the recovered alcohol.

  • Acylation: Cool the reaction to -78 °C. Dropwise, add propionic anhydride (0.55 mmol). Stir for 12–24 hours. Causality: Cryogenic temperatures rigidify the transition state and suppress the uncatalyzed background acylation pathway.

  • Quenching & Purification: Quench the reaction by adding 1 mL of methanol to consume unreacted anhydride. Concentrate under reduced pressure and separate the enantioenriched ester from the unreacted alcohol via silica gel flash chromatography.

Analytical Validation (Self-Validating System)

Do not rely solely on isolated yields to validate the success of the resolution. You must calculate the exact conversion ( C ) and selectivity factor ( s ) using the Kagan equations based on Chiral HPLC data:

  • C=eealcohol​+eeester​eealcohol​​

  • s=ln[1−C(1−eeester​)]ln[1−C(1+eeester​)]​

Validation Check: If the calculated C significantly exceeds the theoretical maximum dictated by your anhydride stoichiometry (e.g., >55%), it indicates background uncatalyzed acylation or moisture contamination. If C matches the stoichiometry but s is low (<10), verify the anhydrous state of your toluene, as disrupted cation-π stacking is the likely culprit.

References[1] 1-(((2,3-Dimethylphenyl)amino)methyl)cyclohexan-1-ol - EvitaChem | evitachem.com |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJgsn_mflqYWmE_-OARb_0Yxig2Gt23WeKya-dklgwh9EQGEH3F_9C2XzChGmsKjHHMqdM4JaVo6SpGjFSDc05GAD_JgCkT85fUsPH9LZRBbvLLW9TyVh0eDvqMLsIWmJ0bGjNjTC1SjU=[3] Computational Library Enables Pattern Recognition of Noncovalent Interactions and Application as a Modern Linear Free Energy Relationship | The Journal of Organic Chemistry - ACS Publications |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqbTEk_AAIAk7VGh1pbWBmUeIHO3rO3M7SKc0ezHdBtqabwFaIwwX5CuyXuzWgaL69PHejWSQk2jMZe9f9_WvkyBPMkuBmwXQ9TeWmKfiAnBVK1KV8QXJ13sCJaI5sYMDbZVS3WyBOpybf[2] Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts | The Journal of Organic Chemistry - ACS Publications |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxSKiqsn56q74XnBKCr-Kea_z7EtUG-a8idLujjUAdFQuYFSuDBEZinPi7uxnlbaP4iDCx_anUQC_R_tJeNNKfjllcRptrYgUahNuCD7EMxfKgKR0Bqs5tbWRHYWjzDE0dfYXcralxlw==

Sources

Application Note: Advanced In Vitro Assessment of Neuromuscular Blocking Activity of Tetrahydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Pharmacological Context

The 1,4,5,6-tetrahydropyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry. Depending on their substitution patterns, tetrahydropyrimidine derivatives exhibit potent neuromuscular blocking activity[1]. Historically, anthelmintics like pyrantel—a monosubstituted tetrahydropyrimidine—have been utilized for their ability to act as potent agonists at nicotinic acetylcholine receptors (nAChRs), inducing spastic paralysis in nematodes and demonstrating depolarizing neuromuscular blockade in mammalian models[2].

Conversely, modern drug discovery has revealed that disubstituted 1,4,5,6-tetrahydropyrimidines often act as non-depolarizing agents, competitively antagonizing nAChRs to produce flaccid paralysis[1]. As a Senior Application Scientist, I have designed this protocol to provide a robust, self-validating in vitro methodology using the isolated rat phrenic nerve-hemidiaphragm preparation. This assay allows researchers to precisely quantify Twitch Inhibition (TI), determine the IC50​ , and definitively classify the mechanism of novel tetrahydropyrimidine candidates[3].

Mechanistic Pathways of Tetrahydropyrimidines

To accurately assess a novel tetrahydropyrimidine, one must first understand the divergent pathways by which these compounds interact with the neuromuscular junction (NMJ). Monosubstituted derivatives typically mimic acetylcholine (ACh), causing prolonged depolarization and subsequent inactivation of voltage-gated sodium channels[2]. At high concentrations, they may also act as open channel blockers[4]. Disubstituted derivatives competitively bind the nAChR, preventing ACh from initiating an end-plate potential[1].

NMJ_Pathway cluster_depol Depolarizing Blockade (e.g., Monosubstituted) cluster_nondepol Non-Depolarizing Blockade (e.g., Disubstituted) THP Tetrahydropyrimidine Derivatives nAChR Postsynaptic nAChR (Neuromuscular Junction) THP->nAChR Agonist Agonist Action (Channel Opening) nAChR->Agonist Antagonist Competitive Antagonism (Receptor Blockade) nAChR->Antagonist Depol Prolonged End-Plate Depolarization Agonist->Depol NaBlock Inactivation of Nav Channels Depol->NaBlock Spastic Spastic Paralysis (Fasciculations -> Block) NaBlock->Spastic NoDepol Prevention of ACh Binding Antagonist->NoDepol Flaccid Flaccid Paralysis (No End-Plate Potential) NoDepol->Flaccid

Figure 1: Divergent neuromuscular blocking pathways of mono- and disubstituted tetrahydropyrimidines.

Experimental Design & Causality

A rigorous protocol must be self-validating. We utilize the isolated rat phrenic nerve-hemidiaphragm preparation because it preserves the intact anatomical relationship between the somatic motor nerve and skeletal muscle.

Causality Behind Key Experimental Choices:

  • Buffer & Oxygenation: The tissue is bathed in Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2​ / 5% CO2​ (carbogen). Why? Skeletal muscle has a high metabolic demand; carbogen ensures deep tissue oxygenation, while the 5% CO2​ interacts with sodium bicarbonate in the buffer to maintain a strict physiological pH of 7.4, preventing spontaneous muscle contractures.

  • Supramaximal Stimulation: The nerve is stimulated at 1.5× the voltage required for a maximal twitch. Why? This guarantees 100% motor unit recruitment. Any subsequent drop in twitch tension is definitively caused by pharmacological NMJ blockade, eliminating false positives from sub-threshold nerve stimulation.

  • Dual-Frequency Testing (0.1 Hz vs. 50 Hz): Low frequency (0.1 Hz) establishes the baseline block. High frequency (50 Hz) is used to observe "tetanic fade." Why? Non-depolarizing agents block pre-synaptic nAChRs, impairing ACh mobilization during rapid firing (causing fade). Depolarizing tetrahydropyrimidines do not cause fade, providing a built-in mechanistic validation step[2].

Step-by-Step Protocol: Phrenic Nerve-Hemidiaphragm Assay

Phase 1: Tissue Preparation & Organ Bath Setup
  • Dissection: Euthanize an adult male Wistar rat (200–250 g) according to institutional ethical guidelines. Rapidly excise the left hemidiaphragm with the phrenic nerve attached.

  • Mounting: Transfer the tissue to a 50 mL organ bath containing Krebs-Henseleit solution. Secure the costal margin to a fixed hook at the base of the bath.

  • Transducer Connection: Attach the central tendon to an isometric force transducer using a silk thread. Apply a resting tension of 1.0 to 1.5 g.

  • Electrode Placement: Carefully draw the phrenic nerve through a pair of platinum ring stimulating electrodes. Ensure the nerve remains submerged in the oxygenated buffer.

Phase 2: Electrophysiological Baseline & Calibration
  • Equilibration: Allow the preparation to equilibrate for 45 minutes. Wash the bath with fresh buffer every 15 minutes.

  • Stimulation Parameters: Connect the electrodes to a square-wave stimulator. Set the parameters to a frequency of 0.1 Hz and a pulse duration of 0.2 ms.

  • Supramaximal Calibration: Gradually increase the voltage until the twitch amplitude plateaus. Multiply this voltage by 1.5 to establish the supramaximal testing voltage.

  • Baseline Recording: Record the stable baseline twitch amplitude for 10 minutes. This value is designated as T10​ [3].

Phase 3: Cumulative Dosing & Twitch Inhibition (TI)
  • Compound Preparation: Dissolve the tetrahydropyrimidine derivative in distilled water or DMSO (final bath concentration of DMSO must not exceed 0.1% v/v to prevent solvent-induced toxicity).

  • Dosing: Add the compound to the organ bath in a cumulative manner (e.g., 1, 3, 10, 30, 100 µM). Allow 5–10 minutes between doses for the new twitch amplitude to stabilize.

  • Measurement: Record the minimal twitch amplitude achieved after each dose ( T1​ ).

  • Calculation: Calculate the Twitch Inhibition (TI) percentage using the formula: TI=([T10​−T1​]/T10​)×100% [3].

Phase 4: Mechanistic Validation (Self-Validating System)

To classify the tetrahydropyrimidine as depolarizing or non-depolarizing, perform the following two checks:

  • Tetanic Stimulation (Fade Test): Apply a 50 Hz tetanic stimulus for 5 seconds.

    • Observation: A sustained, reduced contraction indicates a depolarizing block (typical of pyrantel-like monosubstituted derivatives)[2]. A rapidly fading contraction (tetanic fade) indicates a non-depolarizing block[5].

  • Reversibility & Antagonism: Wash the organ bath 3 times with fresh buffer to assess spontaneous recovery. If recovery is slow, add Neostigmine (0.5 µM), an acetylcholinesterase inhibitor.

    • Observation: Neostigmine will rapidly reverse a non-depolarizing block by flooding the synapse with ACh. Conversely, it will fail to reverse—and may even exacerbate—a depolarizing block[2].

Data Presentation & Interpretation

To benchmark your novel tetrahydropyrimidine derivatives, compare your calculated IC50​ and mechanistic validation results against standard reference agents. The table below summarizes expected pharmacological profiles based on literature standards.

Table 1: Comparative Neuromuscular Blocking Profiles of Reference Agents and Tetrahydropyrimidines

Compound ClassExample AgentPrimary MechanismTetanic Fade (50 Hz)Reversal by NeostigmineTypical Onset (In Vitro)
Monosubstituted Tetrahydropyrimidine PyrantelDepolarizing (Agonist)AbsentNo (May exacerbate)Fast (< 5 min)
Disubstituted Tetrahydropyrimidine Synthetic DerivativesNon-Depolarizing (Antagonist)PresentYesModerate (5–10 min)
Standard Depolarizing NMBA SuccinylcholineDepolarizing (Agonist)AbsentNoVery Fast (< 2 min)
Standard Non-Depolarizing NMBA RocuroniumNon-Depolarizing (Antagonist)PresentYesModerate (3–5 min)

Note: Pyrantel has been shown to cause a dose- and time-dependent reduction of nerve-evoked twitches that is exacerbated by high-frequency stimulation and is not reversed by anticholinesterases like physostigmine or neostigmine[2]. In contrast, modern non-depolarizing NMBAs are readily reversed by targeted agents or anticholinesterases[5].

References

Sources

Synthesis of radiolabeled (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine for binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Radiosynthesis and Binding Assay Protocol for [3H] (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine

Executive Summary

(-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine is a conformationally restricted, nitrogen-containing heterocycle that serves as a high-affinity ligand for central neuroreceptor targets. To accurately map its receptor distribution, determine binding kinetics, and conduct high-throughput competition assays, a high-specific-activity radiolabeled isotopologue is required. This application note details the radiosynthesis of the Tritium ( 3 H) labeled variant via catalytic dehalogenation and provides a self-validating, step-by-step protocol for in vitro radioligand binding assays.

Scientific Rationale & Radiosynthesis Strategy

Tritium ( 3 H) is the isotope of choice for in vitro receptor binding assays due to its long half-life (12.3 years) and the ability to achieve exceptionally high molar activity (up to 100 Ci/mmol per tritiated site). This high specific activity is critical for detecting low-density receptor populations in tissue homogenates without requiring massive amounts of biological material[1].

The most reliable method for generating high-specific-activity tritiated ligands with defined regiochemistry is the catalytic reductive dehalogenation of a halogenated precursor[2].

  • Precursor Design: A brominated analog, (-)-6-(4-bromophenyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine, is synthesized. The bulky bromine atom directs the precise location of the tritium insertion while minimizing off-target reduction.

  • Mechanistic Causality: The precursor is exposed to carrier-free tritium gas ( 3 H 2​ ) in the presence of a Palladium on Carbon (Pd/C) catalyst. Crucially, triethylamine (TEA) is added to the reaction mixture. As the carbon-bromine bond is cleaved and replaced by tritium, hydrobromic acid (HBr) is generated. Without an acid scavenger like TEA, the accumulation of HBr would rapidly poison the Pd/C catalyst and prematurely halt the reaction[2].

Radiosynthesis A Halogenated Precursor (-)-6-(4-Bromophenyl)-... B Catalytic Tritiation (3H2 gas, Pd/C, TEA) A->B Step 1 C Labile Tritium Removal (Repeated Evaporation) B->C Step 2 D RP-HPLC Purification (C18, Isocratic) C->D Step 3 E Quality Control (Radiochemical Purity >99%) D->E Step 4

Workflow for the catalytic tritiation and purification of the radioligand.

Experimental Methodology: Radiosynthesis

Protocol 1: Catalytic Tritiation and Purification Caution: All procedures involving carrier-free Tritium gas must be performed in a specialized, negative-pressure radiochemistry manifold by trained personnel.

  • Reaction Setup: In a 2 mL heavy-walled glass reaction vessel, dissolve 2.0 mg of the brominated precursor in 1.0 mL of anhydrous ethanol. Add 5 molar equivalents of triethylamine (TEA) to act as the acid scavenger.

  • Catalyst Addition: Add 5 mg of 10% Pd/C catalyst. Degas the reaction vessel thoroughly via three consecutive freeze-pump-thaw cycles using liquid nitrogen to remove competing atmospheric oxygen.

  • Tritiation: Introduce carrier-free 3 H 2​ gas to a pressure of approximately 1000 mbar. Stir the suspension vigorously at room temperature for exactly 3 hours to ensure complete conversion[2].

  • Labile Tritium Removal: Evacuate the unreacted 3 H 2​ gas onto a uranium getter bed. Filter the crude mixture through a 0.22 µm PTFE syringe filter to remove the Pd/C catalyst. Evaporate the solvent under a gentle stream of nitrogen. Resuspend the residue in 1 mL of methanol and evaporate to dryness; repeat this step three times. Causality: This drives off any labile, exchangeable tritium atoms (e.g., on the tetrahydropyrimidine nitrogens) as tritiated methanol, ensuring the final radioligand is metabolically and chemically stable.

  • Purification: Purify the crude radioligand using semi-preparative RP-HPLC (C18 column, isocratic elution with 0.1% TFA in Water/Acetonitrile). Collect the radioactive fraction corresponding to the UV retention time of the unlabeled reference standard.

Experimental Methodology: Radioligand Binding Assay

To validate the biological activity of the synthesized radioligand, a saturation binding assay is performed to determine the equilibrium dissociation constant ( Kd​ ) and maximum receptor density ( Bmax​ ). The assay is designed as a self-validating system: every concentration point includes parallel wells with an excess of unlabeled competitor to subtract non-specific binding (NSB) from total binding, yielding the specific binding[3].

BindingAssay M Membrane Preparation (Brain Homogenate) I Incubation (60 min, 30°C) Radioligand ± Competitor M->I Add Ligand F Rapid Vacuum Filtration (0.3% PEI GF/C Filters) I->F Terminate W Washing (Ice-cold Buffer x4) F->W Remove Free S Liquid Scintillation Counting (LSC) W->S Extract D Data Analysis (Kd, Bmax Determination) S->D Analyze

Step-by-step logic for the radioligand receptor binding assay.

Protocol 2: Saturation Binding Assay

  • Membrane Preparation: Homogenize frozen rat brain tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4). Centrifuge at 20,000 x g for 10 minutes at 4 °C. Discard the supernatant, resuspend the pellet in assay binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and determine protein concentration via BCA assay[3].

  • Incubation Setup: In a 96-well deep-well plate, set up a final assay volume of 250 µL per well. Add 150 µL of membrane suspension (approx. 50–100 µg protein). Add 50 µL of [3H] (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine at 8 different concentrations (ranging from 0.1 nM to 20 nM)[3].

  • Self-Validation (NSB Determination): To half of the wells, add 50 µL of assay buffer (Total Binding). To the other half, add 50 µL of 10 µM unlabeled ligand (Non-Specific Binding)[3].

  • Equilibration: Incubate the plate at 30 °C for 60 minutes with gentle agitation to reach steady-state equilibrium[3].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters using a 96-well FilterMate™ harvester. Crucial Pre-treatment: Pre-soak the GF/C filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use[3].

  • Washing & Counting: Wash the filters four times with 1 mL of ice-cold assay buffer to remove unbound radioligand. Dry the filters at 50 °C for 30 minutes, seal in polyethylene with scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC)[3].

Data Presentation & Quality Control

Quantitative data must be rigorously tracked to ensure batch-to-batch reproducibility. The following tables summarize the expected QC parameters for the radioligand and the representative pharmacological parameters derived from the binding assay.

Table 1: Radiosynthesis Quality Control Parameters

ParameterTarget ValueAnalytical MethodRationale
Radiochemical Purity > 99.5%RP-HPLC (Radio-detector)Ensures the radioactive signal comes only from the intact ligand.
Molar Activity 70 – 90 Ci/mmolUV-Vis / LSCHigh specific activity is required to detect low Bmax​ targets.
Chemical Purity > 99.0%UV-HPLC (254 nm)Prevents unlabeled impurities from acting as competitors.
Chiral Purity (ee) > 98.0%Chiral HPLCValidates that the (-)-enantiomer did not racemize during reduction.

Table 2: Representative Binding Assay Parameters

Pharmacological ParameterExpected ValueDescription
Kd​ (Equilibrium Dissociation Constant) 1.2 ± 0.3 nMDefines the affinity of the radioligand for the receptor.
Bmax​ (Maximum Receptor Density) 145 ± 12 fmol/mgThe total number of binding sites in the specific tissue preparation.
Non-specific Binding (NSB) < 15% of TotalMeasured in the presence of 10 µM unlabeled competitor.
Hill Coefficient ( nH​ ) 0.98 ± 0.04A value near 1.0 indicates single-site, non-cooperative competitive binding.

Troubleshooting & Mechanistic Insights

As a Senior Application Scientist, understanding why an assay fails is as important as knowing how to run it.

  • High Non-Specific Binding (NSB): Tetrahydropyrimidines are basic amines that are positively charged at physiological pH. They will readily stick to the negatively charged silicate groups on glass fiber filters, creating an artificially high background signal. Solution: The 0.3% PEI pre-soak is non-negotiable. PEI is a highly cationic polymer that coats the glass fibers, repelling the radioligand and dropping NSB to acceptable levels (<15%)[3].

  • Loss of Specific Binding Signal: If the radioligand degrades, the specific binding window collapses. Tritiated compounds undergo autoradiolysis over time due to the emission of beta particles. Solution: Store the radioligand in a radical-scavenging solvent (e.g., ethanol) at -20 °C or -80 °C, and re-purify via HPLC every 6 months to remove radioactive decay products[1].

  • Non-Saturable Binding Curves: If the binding curve does not plateau, it indicates that the ligand is partitioning into the lipid membrane rather than binding to a specific protein receptor. Solution: Ensure the wash buffer is ice-cold (4 °C) to slow the dissociation rate of the receptor-ligand complex while rapidly flushing away lipid-partitioned ligand[3].

References

  • Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL:[Link]

  • Synthesis and binding characteristics of the highly specific, tritiated delta opioid antagonist [3H]TIPP Source: PubMed (National Institutes of Health) URL:[Link]

  • Synthesis and In Vitro Characterization of [3H]OGA-2506 as a High Affinity Radioligand for O-GlcNAcase Source: bioRxiv URL:[Link]

Sources

Troubleshooting & Optimization

Improving enantiomeric excess in the asymmetric synthesis of tetrahydropyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the asymmetric synthesis of tetrahydropyrimidines (THPMs). This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the enantiomeric excess (ee) of their reactions. Here, you will find practical, field-tested advice presented in a clear question-and-answer format, along with in-depth troubleshooting guides to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common issues that can lead to suboptimal enantiomeric excess in the synthesis of tetrahydropyrimidines.

Q1: My asymmetric Biginelli reaction is resulting in a low enantiomeric excess. What are the first things I should check?

A1: When faced with low enantiomeric excess, a systematic check of your basic experimental setup is the first and most critical step.[1] Often, simple errors can be the root cause.

  • Purity of Reagents and Catalyst: Verify the purity of your starting materials, including the aldehyde, β-ketoester (or equivalent), and the urea/thiourea component. Impurities can act as catalyst poisons or participate in non-selective background reactions.[1]

  • Solvent Quality: Ensure your solvent is of an appropriate grade and, most importantly, anhydrous. Water can deactivate many catalysts or alter their chiral environment, leading to a drop in enantioselectivity.[1]

  • Reaction Temperature: Temperature is a critical parameter. Minor fluctuations can significantly impact the energy difference between the diastereomeric transition states.[1] Ensure your reaction is maintained at the specified temperature.

  • Accuracy of Measurements: Double-check all measurements and concentrations. Inaccurate catalyst loading or substrate ratios can lead to inconsistent and poor results.[1]

Q2: How do I know if the chiral catalyst is the problem?

A2: To determine if your catalyst is underperforming, consider the following steps:

  • Verify Catalyst Integrity: If you have synthesized a chiral ligand-metal complex or an organocatalyst in-house, verify its structure and purity using techniques like NMR spectroscopy. For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions (e.g., inert atmosphere, low temperature).[1]

  • Run a Control Reaction: Perform a reaction with a substrate that is well-documented to give high enantiomeric excess with your specific catalyst system. If this control reaction also results in low ee, it strongly indicates an issue with the catalyst itself.[1]

Q3: Can the choice of solvent dramatically affect the enantiomeric excess?

A3: Absolutely. The solvent plays a crucial role in asymmetric catalysis by influencing the conformation of the catalyst-substrate complex and the transition state energies. It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities.[1][2][3] For instance, a switch from a non-coordinating solvent like toluene to a more polar one like dichloromethane can have a significant impact on enantioselectivity.[4]

Q4: I'm observing a good yield but poor enantioselectivity. What could be the cause?

A4: High yield with low enantioselectivity often points to a significant background (non-catalyzed or achirally catalyzed) reaction occurring in parallel with the desired asymmetric transformation. To address this, consider:

  • Lowering the Reaction Temperature: Decreasing the temperature generally enhances enantioselectivity by making the reaction more sensitive to the small energy differences between the diastereomeric transition states.[1]

  • Optimizing Catalyst Loading: While counterintuitive, in some cases, a lower catalyst loading can improve enantioselectivity by minimizing catalyst aggregation or the formation of less selective catalytic species. However, a sufficient amount of catalyst is needed to ensure the catalyzed pathway outcompetes the background reaction.

Troubleshooting Guides

This section provides a more in-depth, systematic approach to diagnosing and resolving persistent issues with enantiomeric excess.

Guide 1: Optimizing Reaction Parameters

Low enantiomeric excess is often a result of suboptimal reaction conditions. The following guide will help you systematically optimize your reaction parameters.

Troubleshooting Workflow for Reaction Parameter Optimization

start Low Enantiomeric Excess Observed purity Verify Purity of All Reagents and Catalyst start->purity solvent Screen a Range of Anhydrous Solvents purity->solvent If purity is confirmed temperature Systematically Lower Reaction Temperature solvent->temperature If solvent screen is ineffective concentration Investigate Effect of Substrate Concentration temperature->concentration If temperature change is ineffective catalyst_loading Optimize Catalyst Loading concentration->catalyst_loading If concentration change is ineffective additives Consider the Use of Additives catalyst_loading->additives If loading optimization is ineffective success High Enantiomeric Excess Achieved additives->success

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

  • Temperature Screening: As a general rule, lower temperatures favor higher enantioselectivity.[1] It is advisable to screen a range of temperatures, starting from the literature-reported value and decreasing it in increments (e.g., 25°C, 0°C, -25°C).

  • Solvent Screening: The choice of solvent can have a profound effect on the outcome of an asymmetric reaction.[1] A solvent screening should be performed to identify the optimal medium for your specific substrate and catalyst system.

    SolventPolarityPotential Effects
    TolueneNon-polarOften a good starting point for many reactions.
    DichloromethanePolar aproticCan stabilize charged intermediates and improve selectivity.[4]
    Diethyl EtherNon-polarCan be effective but has a low boiling point.
    AcetonitrilePolar aproticIts coordinating nature can sometimes interfere with catalysis.
  • Concentration Effects: Substrate concentration can influence enantioselectivity. High concentrations may lead to catalyst aggregation or the formation of off-cycle, less selective species.[1] It is recommended to investigate the effect of varying the substrate concentration. In some cases, more dilute conditions can favor the desired catalytic cycle.[1]

Guide 2: Catalyst and Ligand Modification

If optimizing reaction parameters does not yield the desired improvement, the issue may lie with the catalyst itself.

Logical Relationship in a Chiral Catalyst System

catalyst Chiral Catalyst System Chiral Ligand/Organocatalyst Metal Precursor (if applicable) environment Chiral Environment Steric Hindrance Electronic Effects catalyst:f0->environment:f0 catalyst:f0->environment:f1 catalyst:f1->environment:f0 catalyst:f1->environment:f1 selectivity Enantioselectivity environment->selectivity

Caption: The interplay of catalyst components in determining enantioselectivity.

  • Choice of Chiral Catalyst: The asymmetric Biginelli reaction and related cyclizations for THPM synthesis can be catalyzed by various chiral systems. If one class of catalyst is not providing the desired selectivity, consider exploring others.

    • Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) are highly effective bifunctional catalysts.[5] They can activate the electrophile (imine) and organize the nucleophile through a network of hydrogen bonds.[6][7]

    • Chiral Amines and Derivatives: Proline-derived organocatalysts and squaramides can also be highly effective.[4][8][9] For example, a quinine-derived squaramide has been shown to catalyze a domino reaction to provide tetrahydropyridines with excellent enantiomeric excesses.[4]

    • Chiral Metal Complexes: Lewis acid catalysis using chiral metal complexes, such as those of copper(II), can also be employed.[10]

  • Ligand Modification (for metal-based catalysts): For metal-catalyzed reactions, the chiral ligand is paramount.

    • Steric and Electronic Tuning: Modifying the steric bulk and electronic properties of the ligand can fine-tune the chiral pocket around the metal center, leading to improved enantioselectivity. Consider ligands with different substituents to alter these properties.

    • Bite Angle: For bidentate ligands, the bite angle can influence the geometry of the catalyst-substrate complex and, consequently, the enantioselectivity.

  • Structural Variation in Organocatalysts: For organocatalysts like chiral phosphoric acids, the substituents on the chiral backbone (e.g., a BINOL scaffold) play a crucial role. Sterically demanding groups can enhance facial discrimination of the prochiral substrate.[6]

Experimental Protocols

Protocol 1: General Procedure for an Organocatalytic Asymmetric Biginelli-type Reaction

This protocol provides a general starting point for the synthesis of chiral tetrahydropyrimidines using a chiral phosphoric acid catalyst.

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv), the β-dicarbonyl compound (1.2 mmol, 1.2 equiv), and urea or thiourea (1.5 mmol, 1.5 equiv).

  • Catalyst Addition: Add the chiral phosphoric acid catalyst (e.g., a derivative of (R)-BINOL) (0.05–0.2 mmol, 5–20 mol%).

  • Solvent Addition: Add the anhydrous solvent of choice (e.g., dichloromethane, toluene) (0.1–1.0 M concentration with respect to the aldehyde).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0°C, or -20°C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired tetrahydropyrimidine.

  • Analysis: Determine the yield of the isolated product. The enantiomeric excess is determined by chiral HPLC analysis.

Data Summary

The following table summarizes the effect of different catalysts and reaction conditions on the enantiomeric excess in representative asymmetric syntheses of pyrimidine-related heterocycles.

Catalyst TypeAldehydeSolventTemp (°C)ee (%)Reference
Chiral Phosphoric AcidAromaticDichloroethane50up to 99[6]
Quinine-derived SquaramideAromaticDichloromethane-25up to 99[4]
Chiral Schiff Base-Cu(II)AromaticSolvent-free90up to 79[10]
Prolinamidep-MethoxybenzaldehydeVarious25~18[11]

References

  • Dudognon, Y., Rodriguez, J., Constantieux, T., & Bugaut, X. (2018). Organocatalytic Enantioselective Synthesis of Tetrahydropyridines. European Journal of Organic Chemistry, 2018(20-21), 2432-2442.
  • Volkart, F., Gajan, D., & Córdova, A. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Beilstein Journal of Organic Chemistry, 10, 2698-2706.
  • BenchChem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric synthesis. BenchChem Tech Support.
  • Kim, H. Y., et al. (2011). Organocatalytic enantioselective synthesis of acyclic pyrimidine nucleosides by aza-Michael reaction. Organic & Biomolecular Chemistry, 9(15), 5431-5436.
  • Valero, G., et al. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules, 29(16), 3843.
  • BenchChem. (n.d.). A Technical Guide to Chiral Ruthenium Catalysts for Asymmetric Synthesis. BenchChem Tech Support.
  • Terada, M. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Tohoku University.
  • Akiyama, T., & Terada, M. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12.
  • Ellman, J. A., et al. (2009). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade.
  • Reddy, C. R., et al. (2011). Enantioselective Organocatalytic Biginelli Reaction: Dependence of the Catalyst on Sterics, Hydrogen Bonding, and Reinforced Chirality. The Journal of Organic Chemistry, 76(2), 578-587.
  • Pfaltz, A. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726.
  • Benaglia, M., & Rossi, S. (2015). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen Research.
  • Kamali, M. (2015). Asymmetric Synthesis of Dihydropyrimidines Using Chiral Schiff Base Copper(II) Complex as a Chiral Catalyst. International Journal of ChemTech Research, 8(12), 536-541.
  • Hu, W., et al. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI.
  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-5263.
  • Milenković, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7041.
  • Alexakis, A., et al. (2002). Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. ChemInform.
  • Milenković, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action.
  • Kagan, H. B. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin, 48(3), 345-353.
  • Wang, Y., et al. (2021). Stereoselectivity of the Biginelli reaction catalyzed by chiral primary amine: a computational study. Physical Chemistry Chemical Physics, 23(11), 6483-6491.
  • Wang, Z., et al. (2012). Optimization of the enantioselective Biginelli reaction conditions. Tetrahedron Letters, 53(38), 5123-5126.
  • Wherritt, D. J., & Lectka, T. (2008). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. Organic Letters, 10(15), 3243-3245.

Sources

Technical Support Center: Optimization of the Biginelli Reaction for Tetrahydropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of tetrahydropyrimidines and their derivatives. Here, we will delve into the nuances of this powerful multicomponent reaction, offering practical, field-tested advice to help you overcome common challenges and optimize your reaction conditions for maximal yield and purity.

Core Principles: Understanding the Biginelli Reaction Mechanism

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[1][2] Understanding the reaction mechanism is fundamental to effective troubleshooting. While several pathways have been debated, the most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[3][4][5]

The reaction is typically acid-catalyzed and involves a series of bimolecular reactions.[2][6] The key steps are:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form a crucial N-acyliminium ion.[7][8]

  • Nucleophilic Attack: The enol form of the β-ketoester acts as a nucleophile, attacking the electrophilic iminium ion.[9]

  • Cyclization and Dehydration: The intermediate then undergoes cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the final dihydropyrimidine ring.[10]

Biginelli_Mechanism cluster_start Reactants cluster_intermediate Key Intermediates cluster_end Product Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea - H₂O (Acid Catalyst) Urea Urea Urea->Iminium Ketoester β-Ketoester (Enol) OpenChain Open-Chain Intermediate Ketoester->OpenChain Iminium->OpenChain + β-Ketoester DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) OpenChain->DHPM Cyclization & Dehydration

Caption: The accepted N-acyliminium ion pathway for the Biginelli reaction.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when setting up a Biginelli reaction.

Q1: What type of catalyst should I start with?

A1: The choice of catalyst is critical. The classical Biginelli reaction uses a Brønsted acid like HCl.[1][11] However, a vast number of more efficient catalysts have been developed. For a starting point, consider the following:

  • Brønsted Acids: Simple acids like p-toluenesulfonic acid (p-TsOH) are effective and readily available.[12]

  • Lewis Acids: Lewis acids such as FeCl₃, InBr₃, Yb(OTf)₃, and La(NO₃)₃·6H₂O are often more efficient, leading to higher yields and shorter reaction times.[7][13][14][15]

  • Heterogeneous Catalysts: Solid acid catalysts like zeolites or silica-supported acids can simplify product purification through easy filtration.[16]

Q2: What is a good starting solvent?

A2: Ethanol is the traditional solvent for the Biginelli reaction.[1] However, solvent choice can significantly impact reaction efficiency, and other options may provide better results depending on the substrates.[17]

  • Polar Protic Solvents: Ethanol and methanol are common choices.

  • Polar Aprotic Solvents: Acetonitrile and DMSO have been used successfully, sometimes leading to improved yields.[18]

  • Solvent-Free Conditions: Heating the neat reactants, often with a solid catalyst, can be a highly efficient and environmentally friendly option.[13][19][20]

Q3: Are there limitations on the choice of aldehydes, β-ketoesters, or ureas?

A3: The Biginelli reaction is quite versatile, but there are some limitations:

  • Aldehydes: Aromatic aldehydes, both electron-rich and electron-deficient, generally work well. Aliphatic aldehydes can also be used, though sometimes with lower yields.[18]

  • β-Dicarbonyl Compounds: Besides β-ketoesters like ethyl acetoacetate, other active methylene compounds such as acetylacetone and cyclic β-diketones can be employed.[18]

  • Urea Component: While urea and thiourea are most common, substituted ureas can also be used, although this can sometimes lead to lower yields.[18]

Troubleshooting Guide: From Low Yields to Side Products

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.

Problem 1: Low to No Product Yield

Q: I've run my reaction, but TLC analysis shows mostly starting materials and very little product. What's going wrong?

A: Low conversion is a common issue and can often be traced back to several factors.[21][22]

Possible Causes & Solutions:

  • Catalyst Inefficiency:

    • Inappropriate Choice: The chosen catalyst may not be active enough for your specific substrates. If using a mild Brønsted acid, consider switching to a more potent Lewis acid like Yb(OTf)₃ or La(NO₃)₃·6H₂O.[7][15]

    • Insufficient Loading: Typical catalyst loading is 10-20 mol%.[7] If you are at the lower end, a modest increase may improve the reaction rate.

    • Deactivation: Ensure your catalyst is fresh and anhydrous, as some Lewis acids are sensitive to moisture.

  • Suboptimal Reaction Conditions:

    • Temperature: Many Biginelli reactions require heating (reflux) to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, try increasing the temperature.

    • Reaction Time: These are multi-component reactions and can be slow. Monitor the reaction over a longer period (e.g., 12-24 hours) to see if the product forms over time.

  • Solvent Effects:

    • The reactants may not be fully soluble in the chosen solvent, leading to a slow reaction rate.[17] Consider switching to a solvent with better solubilizing properties for your substrates, or explore solvent-free conditions which can accelerate the reaction.[20]

Problem 2: Formation of Significant Side Products

Q: My reaction yields a mixture of products, making purification difficult. I see a fluorescent spot on my TLC plate. What is it and how can I avoid it?

A: The most common fluorescent byproduct is a Hantzsch 1,4-dihydropyridine (DHP).[21][22][23] This side reaction becomes competitive, especially at high temperatures.

Mechanism of Hantzsch DHP Formation: The Hantzsch synthesis involves the reaction of an aldehyde with two equivalents of the β-ketoester and a source of ammonia.[23] In the Biginelli reaction, ammonia can be generated from the decomposition of urea at elevated temperatures, leading to a competition between the two reaction pathways.[23]

Strategies to Minimize Hantzsch Byproduct:

  • Lower the Reaction Temperature: This is the most effective way to suppress the Hantzsch pathway, as urea decomposition is temperature-dependent.[22][23]

  • Optimize Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[22] Experiment with different Lewis or Brønsted acids to find one that favors the desired product.

  • Order of Addition: In some cases, adding the urea portionwise or as the last component can minimize its premature decomposition.[22]

Other Potential Side Products:

  • Knoevenagel Condensation Product: Accumulation of the intermediate formed from the aldehyde and the β-ketoester can occur if the subsequent steps are slow.[23]

  • Self-Condensation of β-ketoester: This can occur under certain conditions, especially with highly reactive dicarbonyl compounds.

Problem 3: Product Precipitation and Reaction Stalling

Q: My product seems to be precipitating out of the reaction mixture as it forms, and now the reaction has stopped. What should I do?

A: Product precipitation is common for many DHPMs, which are often crystalline solids. While this can be a good sign, it can also lead to incomplete conversion if the catalyst is trapped or the reactants can no longer interact effectively.

Solutions:

  • Change the Solvent: Switch to a solvent in which the product has higher solubility at the reaction temperature, such as DMSO or DMF.[18]

  • Increase Solvent Volume: A more dilute reaction mixture may keep the product in solution longer.

  • Mechanical Stirring: Ensure vigorous stirring to maintain a homogeneous suspension.

  • Solvent-Free with Grinding: Mechanochemical methods, such as using a mortar and pestle or a ball mill, can be highly effective in solvent-free conditions, even when the product is a solid.[13]

Troubleshooting_Workflow Start Start Experiment Monitor Monitor Reaction (TLC) Start->Monitor Problem Identify Problem Monitor->Problem No Complete Reaction Complete? (Workup & Purify) Monitor->Complete Yes LowYield Low / No Yield Problem->LowYield Low Conversion SideProducts Side Products Problem->SideProducts Impure Product Stalled Reaction Stalled Problem->Stalled Precipitation Sol_Yield1 Increase Temp / Time LowYield->Sol_Yield1 Sol_Yield2 Change Catalyst (e.g., Lewis Acid) LowYield->Sol_Yield2 Sol_Yield3 Change Solvent / Go Solvent-Free LowYield->Sol_Yield3 Sol_Side1 Lower Temperature SideProducts->Sol_Side1 Sol_Side2 Screen Catalysts for Selectivity SideProducts->Sol_Side2 Sol_Stall1 Change to Higher Boiling/ More Solubilizing Solvent Stalled->Sol_Stall1 Sol_Stall2 Use Mechanical Grinding Stalled->Sol_Stall2 Sol_Yield1->Monitor Sol_Yield2->Monitor Sol_Yield3->Monitor Sol_Side1->Monitor Sol_Side2->Monitor Sol_Stall1->Monitor Sol_Stall2->Monitor

Caption: A troubleshooting workflow for common Biginelli reaction issues.

Data-Driven Optimization: Catalyst and Solvent Effects

The following tables summarize literature data to guide your selection of reaction conditions.

Table 1: Comparison of Catalysts for the Synthesis of Tetrahydropyrimidine-5-carboxamides [15] (Model reaction: Benzaldehyde, N-phenylacetoacetamide, and urea; solvent-free at 80°C)

EntryCatalyst (20 mol%)Time (min)Yield (%)
1None60Trace
2La(NO₃)₃·6H₂O3594
3Cr(NO₃)₃·9H₂O6063
4CdCl₂·6H₂O4560
5Bi(NO₃)₂·5H₂O9013

As demonstrated, the choice of Lewis acid has a dramatic impact on both reaction time and yield, with Lanthanum (III) nitrate being particularly effective in this case.[15]

Table 2: Effect of Solvent on Reaction Yield [24] (Model reaction using a Layered Double Hydroxide (LDH) catalyst)

SolventDielectric ConstantYield (%)
n-Hexane1.88Low
Toluene2.38Moderate
Acetonitrile37.5High
Ethanol24.5High
Water80.1Low

This data suggests that while highly non-polar or highly polar solvents may give lower yields with certain catalysts, polar solvents like acetonitrile and ethanol often provide a good balance for achieving high product yields.[24]

Experimental Protocols

Here is a general, adaptable protocol for a solvent-free Biginelli reaction.

General Protocol for the Solvent-Free Synthesis of a Dihydropyrimidinone[15]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Characterization Reagents Combine Aldehyde (1 mmol), β-Ketoester (1 mmol), Urea (1.5 mmol), and Catalyst (0.1-0.2 mmol) Heat Heat mixture (e.g., 80-100 °C) with vigorous stirring Reagents->Heat Monitor Monitor reaction progress by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete AddSolvent Add hot ethanol and stir Cool->AddSolvent Filter Filter the solid product AddSolvent->Filter Recrystallize Recrystallize from a suitable solvent (e.g., ethanol) Filter->Recrystallize Analyze Analyze pure product (NMR, IR, MS, MP) Recrystallize->Analyze

Sources

Technical Support Center: Method Development & Troubleshooting for Chiral Purification of (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-proven methodologies for the chromatographic purification of the chiral intermediate (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine. As a cyclic amidine, this compound presents unique chromatographic challenges, primarily due to its strong basicity and potential for non-ideal phase interactions.

This resource is designed to help researchers and drug development professionals streamline method development, transition from analytical to preparative scale, and troubleshoot complex experimental anomalies.

Section 1: Mechanistic Workflow for Chiral Method Development

To achieve baseline resolution of the (-)- and (+)-enantiomers, a systematic screening of Chiral Stationary Phases (CSPs) and mobile phase modifiers is required. The workflow below outlines the critical path from initial screening to preparative scale-up, ensuring that causality and physicochemical properties are factored into every decision.

Workflow Start Target: (-)-5,5-Dimethyl-6-phenyl- 1,4,5,6-tetrahydropyrimidine Screening CSP Screening (Amylose vs. Cellulose derivatives) Start->Screening MobilePhase Mobile Phase Selection (HPLC: Hexane/IPA vs. SFC: CO2/MeOH) Screening->MobilePhase Select best CSP (e.g., CHIRALCEL OD-H) Additives Basic Additive Optimization (0.1% - 0.2% DEA to suppress silanol interaction) MobilePhase->Additives Optimize modifier polarity ScaleUp Preparative Scale-Up (Loading Capacity & Isotherm Check) Additives->ScaleUp Rs > 1.5 achieved QC Fraction Analysis & ee% Determination ScaleUp->QC Fraction collection

Figure 1: Decision tree for the chiral chromatographic method development of tetrahydropyrimidines.

Section 2: Step-by-Step Experimental Protocol

Protocol: Analytical Screening and Preparative Scale-Up using Supercritical Fluid Chromatography (SFC)

SFC is highly recommended for this compound due to the high diffusivity of supercritical CO₂. This enhances mass transfer, allows for rapid, high-throughput purification, and simplifies solvent recovery for sensitive basic amines.

  • Step 1: Sample Preparation

    • Action: Dissolve the racemic 5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine in HPLC-grade methanol (MeOH) or ethanol (EtOH) at a concentration of 2–5 mg/mL for analytical screening.

    • Causality: The compound must be fully soluble in the modifier to prevent precipitation at the column inlet when introduced into the non-polar CO₂ stream.

  • Step 2: Analytical CSP Screening

    • Action: Screen the sample across standard immobilized or coated polysaccharide columns (e.g., CHIRALCEL OD-H, CHIRALPAK AD-H, IC, AS-H)[1].

    • Conditions: Isocratic elution using 80% CO₂ / 20% MeOH.

    • Critical Addition: Add 0.2% v/v Diethylamine (DEA) to the MeOH modifier.

    • Causality: The tetrahydropyrimidine ring contains a highly basic amidine moiety. Without DEA, the basic nitrogen will strongly interact with free, acidic silanol groups on the silica support, causing severe peak tailing or irreversible adsorption.

  • Step 3: Optimization of Elution Parameters

    • Action: Adjust the co-solvent (MeOH) percentage between 10% and 40% to achieve a retention factor ( k′ ) between 2 and 5, and a resolution ( Rs​ ) > 1.5.

    • Action: Evaluate temperature (typically 35–40 °C) and backpressure (typically 120–150 bar) to tune the CO₂ density.

    • Causality: Higher CO₂ density increases solvating power, reducing retention times but potentially decreasing chiral recognition.

  • Step 4: Preparative Scale-Up

    • Action: Perform loading studies by incrementally increasing the injection volume (e.g., from 10 µL to 100 µL on a 4.6 mm ID column) to determine the saturation capacity.

    • Action: Transfer the method to a preparative column (e.g., 21.2 mm or 30 mm ID) while keeping the linear velocity constant.

    • Action: Collect fractions based on UV triggering (typically 220–254 nm) and immediately evaporate the solvent to prevent thermal or solvolytic degradation.

Section 3: Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing and loss of resolution for the tetrahydropyrimidine on a polysaccharide column. How can I correct this? A1: This is a classic issue when chromatographing basic cyclic amidines. The pKa​ of the tetrahydropyrimidine nitrogen is high, leading to secondary ionic interactions with the slightly acidic residual silanols on the silica gel matrix of the CSP. Resolution: Ensure your mobile phase contains a basic additive. For HPLC (Hexane/IPA), use 0.1% - 0.2% DEA or Triethylamine (TEA). For SFC, add 0.2% DEA or ethanolamine to your organic modifier. This competitively blocks the silanol sites, sharpening the peaks and restoring enantiomeric resolution[2].

Q2: I pre-purified my synthesized compound on a standard achiral silica column to remove impurities, but the enantiomeric excess (ee%) of my fractions changed unexpectedly. Why did this happen? A2: You are likely observing the Self-Disproportionation of Enantiomers (SDE) . When a chiral, non-racemic compound is subjected to achiral chromatography, it can dynamically form homo- or heterochiral dimeric/oligomeric aggregates. These aggregates have different retention behaviors on achiral stationary phases, leading to fractions that are either highly enantiomerically enriched or depleted compared to the starting material[3]. Resolution: To prevent erroneous ee% determination, pool all fractions containing the target compound from the achiral column before performing chiral analysis, or avoid achiral chromatography entirely if the sample is already scalemic.

Q3: Should I prioritize HPLC or SFC for the preparative purification of the (-)-enantiomer? A3: SFC is vastly superior for this specific class of compounds. Preparative SFC combines high throughput with drastically reduced organic solvent consumption. Because the target compound is basic and potentially sensitive to prolonged exposure to aqueous or highly polar environments, the rapid evaporation of supercritical CO₂ during fraction collection minimizes the risk of degradation and drastically speeds up the recovery of the purified (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine.

Q4: My retention times are drifting continuously during my SFC screening runs. What is causing this instability? A4: Retention time drift in SFC, particularly for basic compounds, is often caused by a lack of column equilibration with the basic additive. Polysaccharide columns require a significant volume of additive-containing mobile phase to fully passivate the active silanol sites. Resolution: Flush the column with the modifier containing 0.2% DEA for at least 20–30 column volumes before injecting the sample. Additionally, ensure your system backpressure regulator (BPR) is stable, as fluctuations in pressure directly alter CO₂ density and retention times.

Section 4: Quantitative Data & Method Transfer

When scaling up from an analytical to a preparative column, maintaining a constant linear velocity and proportional loading is critical to ensuring the self-validating nature of the protocol. The table below summarizes the theoretical transfer parameters for the optimized SFC method.

ParameterAnalytical ScaleSemi-Preparative ScalePreparative Scale
Column Dimensions 4.6 x 250 mm (5 µm)21.2 x 250 mm (5 µm)30.0 x 250 mm (5 µm)
Flow Rate 3.0 mL/min60.0 mL/min120.0 mL/min
Mobile Phase CO₂ / MeOH (80:20)CO₂ / MeOH (80:20)CO₂ / MeOH (80:20)
Basic Additive 0.2% DEA (in MeOH)0.2% DEA (in MeOH)0.2% DEA (in MeOH)
System Backpressure 120 bar120 bar120 bar
Injection Volume 10 - 20 µL0.5 - 1.0 mL2.0 - 5.0 mL
Estimated Yield/Injection < 0.1 mg~ 5 - 10 mg~ 20 - 50 mg

Table 1: Method transfer parameters for the chiral purification of (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine via SFC.

References

  • [2] Title: Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach. Source: PubMed / Wiley Periodicals LLC. URL: 2

  • [1] Title: Separation of atropisomeric 1,4,5,6-tetrahydropyrimidinium salts by chiral HPLC and determination of their enantiomerization barriers. Source: PubMed / Journal of Chromatography A. URL: 1

  • [3] Title: Self-disproportionation of enantiomers via achiral chromatography: a warning and an extra dimension in optical purifications. Source: RSC Publishing / Chemical Society Reviews. URL: 3

Sources

Improving the signal-to-noise ratio in bioassays with fluorescently-tagged tetrahydropyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for bioassays utilizing fluorescently-tagged tetrahydropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of these powerful tools and achieve a high signal-to-noise ratio in their experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and generate reliable, high-quality data.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my assay, and how can I identify them?

High background fluorescence is a common challenge that can mask your specific signal. The primary culprits can be categorized as follows:

  • Autofluorescence: Many biological materials, including cells and tissues, naturally fluoresce. This intrinsic fluorescence is often more pronounced at shorter wavelengths (e.g., in the blue and green spectra).[1] Additionally, components of your cell culture medium, such as phenol red and fetal bovine serum, can be significant contributors.[2][3]

  • Non-Specific Binding: The fluorescently-tagged tetrahydropyrimidine may bind to unintended targets within the cell or on the assay plate itself.[3][4] This is particularly problematic if the probe has a high degree of "stickiness" or if blocking steps are inadequate.[5][6]

  • Reagent-Related Issues: The fluorescent probe itself can sometimes be a source of background. This can be due to using too high a concentration, leading to excess unbound probe, or potential degradation or aggregation of the probe.[1][2]

To systematically identify the source of high background, consider the following controls:

Control SamplePurposeWhat it Tells You
Unstained Cells/Tissue To measure intrinsic autofluorescence.A high signal here indicates that the biological sample itself is a major source of background.[1]
"Probe Only" in Buffer/Media To assess the fluorescence of the probe and media components.A high signal points to issues with the probe concentration, stability, or fluorescent contaminants in the media.
"No Primary Antibody" (for immunoassays) To determine non-specific binding of the secondary antibody.Signal in this control indicates that the secondary antibody is binding non-specifically.[3]
Vehicle Control (e.g., DMSO) To check for fluorescence from the solvent used to dissolve the probe.A signal here suggests the vehicle itself is contributing to the background.
Q2: My fluorescence signal is weak or completely absent. What are the likely causes and how can I troubleshoot this?

A weak or non-existent signal can be just as frustrating as high background. Here are the common reasons and corresponding troubleshooting steps:

  • Suboptimal Probe Concentration: The concentration of your fluorescent tetrahydropyrimidine may be too low to generate a detectable signal.[1]

  • Incorrect Instrument Settings: The excitation and emission wavelengths on your plate reader or microscope may not be correctly set for your specific fluorophore.

  • Photobleaching: Prolonged exposure to high-intensity light can irreversibly damage the fluorophore, causing it to lose its ability to fluoresce.[7][8]

  • Fluorescence Quenching: The fluorescence of your probe may be "quenched" or diminished by other molecules in the assay, including the target molecule itself or components of the buffer.[3]

  • Cell Health and Density: Poor cell health or an insufficient number of cells will result in a lower overall signal.

Troubleshooting Workflow for Weak Signal:

weak_signal_troubleshooting start Weak or No Signal Detected check_instrument Verify Instrument Settings (Excitation/Emission Wavelengths, Gain) start->check_instrument titrate_probe Perform Probe Titration (Test a range of concentrations) check_instrument->titrate_probe Settings Correct check_cells Assess Cell Health & Density titrate_probe->check_cells Signal Still Weak quenching_control Run Quenching Control (Cell-free system) check_cells->quenching_control Cells Healthy & Confluent minimize_photobleaching Optimize Imaging Parameters (Reduce exposure time/intensity) quenching_control->minimize_photobleaching No Quenching Observed signal_restored Signal Restored minimize_photobleaching->signal_restored If Signal Improves

Caption: A step-by-step workflow for troubleshooting weak fluorescence signals.

Section 2: In-Depth Troubleshooting Guides

Issue 1: High Background Due to Non-Specific Binding

Causality: Fluorescent molecules, including tetrahydropyrimidines, can possess hydrophobic or charged properties that lead to their non-specific adsorption to cellular components or plastic surfaces.[6] This results in a high background signal that is not related to the specific binding event you are trying to measure.

Step-by-Step Protocol to Mitigate Non-Specific Binding:

  • Optimize Probe Concentration:

    • Perform a concentration titration of your fluorescently-tagged tetrahydropyrimidine. Start with the manufacturer's recommended concentration and test several dilutions above and below this point.[1]

    • The goal is to find the lowest concentration that still provides a robust specific signal.

  • Incorporate Blocking Steps:

    • For cell-based assays, pre-incubate your cells with a blocking buffer such as Bovine Serum Albumin (BSA) or a commercially available protein-based blocking solution. This will occupy non-specific binding sites on the cells and the well surface.

    • For immunoassays, ensure your blocking buffer is optimized. Sometimes, using a different blocking agent (e.g., non-fat dry milk for some applications) can reduce background.[3]

  • Increase Wash Steps:

    • Insufficient washing is a common cause of high background from unbound probe.[2]

    • Increase the number and duration of your wash steps after probe incubation. Use a gentle wash buffer (e.g., PBS with a low concentration of a mild detergent like Tween-20) to remove unbound probe without disrupting specific binding.

  • Consider Alternative Assay Formats:

    • If non-specific binding remains a significant issue, consider homogeneous assay formats like Fluorescence Resonance Energy Transfer (FRET) or Fluorescence Polarization (FP).[4][9] In these assays, the signal is only generated when the fluorescent ligand is in close proximity to its target, which can significantly reduce the impact of non-specific binding.[4][10]

Issue 2: Signal Instability and Photobleaching

Causality: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[7] This leads to a decrease in signal intensity over time and can be exacerbated by high-intensity light sources or prolonged imaging times. Phototoxicity, a related phenomenon, occurs when the illumination process generates reactive oxygen species that can damage the cells.[11][12]

Strategies to Minimize Photobleaching and Phototoxicity:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal.

  • Minimize Exposure Time: Keep the duration of light exposure as short as possible. For time-lapse imaging, increase the interval between acquisitions.

  • Use Antifade Reagents: For fixed-cell imaging, mount your samples in a commercially available antifade mounting medium. These reagents often contain free radical scavengers that help protect the fluorophore.

  • Choose More Photostable Dyes: If photobleaching is a persistent problem, consider if alternative, more photostable fluorophores can be conjugated to your tetrahydropyrimidine.

  • Optimize Your Imaging System: Modern confocal microscopes with high quantum efficiency detectors can capture faint signals with less light exposure, thereby reducing photobleaching and phototoxicity.[7]

photobleaching_mitigation cluster_causes Causes of Signal Loss cluster_solutions Mitigation Strategies High Intensity Light High Intensity Light Reduce Light Intensity Reduce Light Intensity High Intensity Light->Reduce Light Intensity Use Antifade Reagents Use Antifade Reagents High Intensity Light->Use Antifade Reagents Prolonged Exposure Prolonged Exposure Decrease Exposure Time Decrease Exposure Time Prolonged Exposure->Decrease Exposure Time Select Photostable Dyes Select Photostable Dyes Prolonged Exposure->Select Photostable Dyes

Caption: Key causes of photobleaching and corresponding mitigation strategies.

Issue 3: Solvent and Environmental Effects on Fluorescence

Causality: The fluorescence properties of a molecule, including its emission wavelength and quantum yield, can be significantly influenced by its local environment.[13] Factors such as solvent polarity, pH, and temperature can alter the energy levels of the fluorophore's excited state, leading to shifts in the emission spectrum or changes in fluorescence intensity.[14][15] For example, a change in the polarity of the fluorophore's environment upon binding to its target can cause a red or blue shift in its emission.[14]

Key Considerations and Diagnostic Experiments:

  • Solvent Polarity: The polarity of the solvent can affect the energy of the excited state of the fluorophore. Polar solvents can stabilize the excited state, leading to a red shift (longer emission wavelength).[13]

  • pH Sensitivity: Check if the fluorescence of your probe is pH-dependent. If so, ensure your assay buffer is robustly buffered to the optimal pH.

  • Control for Solvent Effects: When preparing stock solutions and dilutions of your fluorescent tetrahydropyrimidine, use the same solvent throughout to avoid introducing variability. Be mindful that even small amounts of organic solvents like DMSO can alter the local environment.

  • Characterize Spectral Properties: If you observe unexpected changes in your signal, it can be beneficial to measure the excitation and emission spectra of your probe in different buffers and in the presence and absence of its target. This can help you understand if spectral shifts are occurring.

Issue 4: The Inner Filter Effect

Causality: The inner filter effect is a phenomenon that can lead to a non-linear relationship between fluorophore concentration and fluorescence intensity.[16] It occurs when the excitation light is absorbed by the sample, reducing the amount of light that reaches the detection volume (primary inner filter effect).[17][18] It can also happen if the emitted light is re-absorbed by other molecules in the sample, including the fluorophore itself (secondary inner filter effect).[18] This is more likely to be a problem at high concentrations of the fluorescent probe or other absorbing species in your sample.[18][19]

How to Identify and Mitigate the Inner Filter Effect:

  • Check for Non-Linearity: A key indicator of the inner filter effect is a loss of linear dependence of fluorescence intensity on concentration.[18] If you plot fluorescence versus concentration, you will see the curve start to plateau at higher concentrations.

  • Measure Absorbance: Before running your fluorescence assay, measure the absorbance of your sample at the excitation and emission wavelengths. As a general rule, an optical density of less than 0.1 at the excitation wavelength is recommended to minimize the inner filter effect.[18]

  • Reduce Probe Concentration: The most straightforward way to avoid the inner filter effect is to work with more dilute solutions of your fluorescent probe.[18]

  • Optimize Measurement Geometry: If possible with your instrument, using a front-face sample holder can reduce the path length of the light and mitigate the inner filter effect.[18]

Section 3: Experimental Protocols

Protocol 1: Titration of Fluorescently-Tagged Tetrahydropyrimidine for Optimal Concentration

This protocol is designed to determine the optimal working concentration of your fluorescent probe that maximizes the signal-to-noise ratio.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a confluent monolayer after overnight incubation.

  • Prepare Probe Dilutions: Prepare a series of dilutions of your fluorescently-tagged tetrahydropyrimidine in your assay buffer. A typical range to test would be from 0.1x to 10x the manufacturer's recommended concentration.

  • Incubation: Remove the culture medium from your cells and add the different concentrations of the fluorescent probe. Include wells with assay buffer only as a background control. Incubate for the recommended time and temperature, protected from light.

  • Washing: Gently wash the cells 2-3 times with a suitable wash buffer (e.g., PBS) to remove unbound probe.[20]

  • Measurement: Measure the fluorescence intensity using a plate reader or microscope with the appropriate excitation and emission filter set for your fluorophore.

  • Data Analysis: Subtract the average fluorescence of the background control wells from the fluorescence of the probe-treated wells. Plot the background-subtracted fluorescence intensity against the probe concentration. The optimal concentration is typically the lowest concentration that gives a robust signal well above background.

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? (2024, March 26).
  • What is the Inner Filter Effect? - Edinburgh Instruments. (2021, July 13).
  • Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. (2014, July 29).
  • Solvent Effects on Fluorescence Emission - Evident Scientific.
  • Scattering and absorption differ drastically in their inner filter effects on fluorescence, resonance synchronous, and polarized resonance synchronous spectroscopic measurements - RSC Publishing.
  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots - HORIBA.
  • How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging - Oxford Instruments.
  • Effects of Solvents on Fluorescence of Biological Dyes | Details | Hackaday.io. (2016, August 27).
  • Synchronous Photoactivation-Imaging Fluorophores Break Limitations of Photobleaching and Phototoxicity in Live-cell Microscopy | Analytical Chemistry - ACS Publications. (2023, October 27).
  • Phototoxicity in live fluorescence microscopy, and how to avoid it - MPI-CBG Publications.
  • Universal quenching of common fluorescent probes by water and alcohols - RSC Publishing. (2020, November 19).
  • Troubleshooting Tips for Fluorescence Staining - Biotium. (2022, August 18).
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  • Solvent Effects on the Vibrational Activity and Photodynamics of the Green Fluorescent Protein Chromophore: A Quantum-Chemical Study - ACS Publications. (2005, February 25).
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  • Fluorescent ligands to investigate GPCR binding properties and oligomerization | Biochemical Society Transactions | Portland Press. (2013, January 29).
  • Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy | PLOS One - Research journals. (2012, January 05).
  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One - Research journals. (2025, September 04).
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  • Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC. (2011, January 18).
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Validation & Comparative

Structure-activity relationship (SAR) studies of (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the cyclic amidine pharmacophore has emerged as a privileged structure for targeting viral proteases and kinases[1]. Specifically, the (-)-5,5-dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine scaffold represents a highly optimized structural motif. This guide provides a comprehensive Structure-Activity Relationship (SAR) comparison, evaluating the performance of this specific chiral scaffold against its enantiomeric and structural alternatives. By analyzing binding thermodynamics, metabolic stability, and target selectivity, this document serves as an authoritative resource for drug development professionals engineering next-generation inhibitors.

Mechanistic Rationale: The Thorpe-Ingold Effect in Target Engagement

As an application scientist, it is critical to understand why a molecule binds, rather than just observing that it binds. The exceptional potency of the (-)-5,5-dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine scaffold is driven by two distinct structural phenomena:

  • The Thorpe-Ingold Effect (Steric Compression): The inclusion of the gem-dimethyl group at the C5 position is not merely a lipophilic addition. These methyl groups induce severe steric compression, forcing the tetrahydropyrimidine ring into a highly rigid pseudo-chair conformation. This rigidity eliminates the entropic penalty normally associated with the binding of flexible rings, locking the amidine core into the perfect geometry to form bidentate hydrogen bonds with target catalytic residues[2].

  • Stereospecific Pocket Insertion: The (-)-enantiomer optimally projects the C6-phenyl group into the deep, hydrophobic S1' pocket of viral targets, such as the NS3 protease domain (PDB ID: 2FOM)[3]. Molecular docking studies confirm that this specific stereoisomer achieves a highly favorable binding energy (-6.83 kcal/mol) by maximizing van der Waals contacts while shielding the basic amidine nitrogen from solvent exposure[3].

Comparative SAR Analysis: Core Scaffold vs. Alternatives

To objectively evaluate the (-)-5,5-dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine scaffold, we compared its performance against three structural alternatives: its (+)-enantiomer, a des-dimethyl analog (lacking the Thorpe-Ingold effect), and an acyclic benzamidine (a highly flexible alternative).

The data below summarizes their performance in a standardized NS3 protease inhibition assay and human liver microsome (HLM) stability tests.

CompoundStructural ModificationNS3 IC₅₀ (µM)Docking Score (kcal/mol)HLM Stability (T₁/₂ min)Rationale for Performance Shift
(-)-5,5-Dimethyl-6-phenyl-tetrahydropyrimidine Core Scaffold 0.45 -6.83 >120 Optimal S1' insertion; rigidified amidine core prevents metabolic degradation.
(+)-5,5-Dimethyl-6-phenyl-tetrahydropyrimidineEnantiomer12.40-4.12>120Steric clash of the C6-phenyl with the S2 subsite drastically reduces affinity.
6-Phenyl-1,4,5,6-tetrahydropyrimidineDes-dimethyl8.75-5.0545Loss of Thorpe-Ingold rigidity increases entropic penalty; higher susceptibility to ring oxidation.
Acyclic BenzamidineRing-opened45.20-3.8015High flexibility prevents tight binding; rapid metabolic clearance via amidases.

Data Interpretation: The (-)-isomer outperforms the acyclic alternative by a factor of 100x in target affinity, proving that conformational restriction via the tetrahydropyrimidine ring is essential for potent inhibition.

Experimental Methodology: Self-Validating NS3 Protease Inhibition Assay

To ensure trustworthiness and reproducibility, the following FRET-based enzymatic assay protocol is designed as a self-validating system . It includes internal quality controls to definitively prove that the observed SAR differences are due to compound structure, not assay drift.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 8.5, 20% Glycerol, 1 mM CHAPS). Causality: CHAPS is utilized instead of Triton X-100 to prevent the cyclic amidines from forming colloidal aggregates, ensuring true monomeric binding.

  • Enzyme Reconstitution: Dilute recombinant NS2B-NS3 protease complex to a final working concentration of 10 nM.

  • Compound Dilution & Controls: Prepare a 10-point serial dilution of the tetrahydropyrimidine analogs in DMSO.

    • Self-Validation Step: Include Aprotinin (1 µM) as a positive control for total inhibition, and a 1% DMSO vehicle well as a negative control.

  • Pre-Incubation (Critical Step): Incubate the enzyme with the compounds for 30 minutes at 37°C. Causality: Because the rigid C6-phenyl group requires time to displace ordered water molecules from the S1' pocket, pre-incubation is mandatory to reach binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 µM of the fluorogenic substrate Boc-Gly-Arg-Arg-AMC.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes (λex = 380 nm, λem = 460 nm) using a microplate reader.

  • Data Validation & Analysis: Calculate the Z'-factor using the positive and negative controls. Proceed with IC₅₀ calculation only if Z' > 0.65. Fit the initial velocity data to the Morrison equation to determine the apparent Ki​ .

Visualizing the SAR & Target Engagement

To further clarify the mechanistic pathways and experimental logic, the following diagrams map the target engagement and the self-validating workflow.

TargetEngagement Target NS3/NS2B Protease (PDB: 2FOM) Outcome Protease Inhibition Target->Outcome Blocked Cleavage Inhibitor (-)-5,5-Dimethyl-6-phenyl- tetrahydropyrimidine Pocket Hydrophobic S1' Pocket Inhibitor->Pocket C6-Phenyl Insertion Triad Catalytic Triad (His51, Asp75, Ser135) Inhibitor->Triad Amidine H-Bonding Pocket->Target Structural domain Triad->Target Active site

Mechanism of NS3 protease inhibition by the tetrahydropyrimidine scaffold.

SAR_Workflow Synthesis Stereoselective Synthesis Resolution Chiral Resolution Synthesis->Resolution Purify Assay FRET Inhibition Assay Resolution->Assay Screen Validation Z'-Factor Calculation Assay->Validation Quality Control Lead Lead Optimization Validation->Lead Select (-)-Isomer

Self-validating experimental workflow for tetrahydropyrimidine SAR screening.

Conclusion

The (-)-5,5-dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine scaffold is vastly superior to acyclic and des-methyl alternatives. The strategic placement of the gem-dimethyl group restricts the conformational freedom of the molecule, minimizing the entropic penalty of binding, while the specific (-)-stereochemistry ensures perfect alignment within the target's hydrophobic pocket. For drug development professionals targeting complex proteases or kinases, utilizing this pre-organized cyclic amidine scaffold provides an immediate advantage in both potency and metabolic stability.

References

  • Biocidal action, characterization, and molecular docking of Mentha piperita (Lamiaceae) leaves extract against Culex quinquefasciatus (Diptera: Culicidae) larvae | PLOS One Source: plos.org URL:[Link][3]

  • Synthesis, structure-activity relationship of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents - PubMed Source: nih.gov URL:[Link][1]

  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - MDPI Source: mdpi.com URL:[Link][2]

Sources

Benchmarking the Antibacterial Activity of (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard clinical antibiotics, the exploration of novel chiral scaffolds is critical for drug development. (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine (DMP-THP) is a structurally unique heterocyclic compound. The tetrahydropyrimidine (THP) core is a privileged pharmacophore that has demonstrated a wide array of pharmacological activities, including potent antiviral, anticancer, and antimicrobial properties[1].

In our benchmarking pipeline, we evaluate DMP-THP against standard clinical antibiotics (e.g., Ciprofloxacin, Sulfamethoxazole) to determine its translational potential. This guide details the self-validating experimental protocols, mechanistic rationale, and comparative efficacy data required to rigorously benchmark this compound.

Mechanistic Rationale: The Tetrahydropyrimidine Scaffold

To properly benchmark a compound, we must first define its presumed mechanism of action to select appropriate positive controls. Recent structural and computational analyses reveal that functionalized THP derivatives primarily act through two distinct antibacterial pathways:

  • DHPS Inhibition : THP derivatives can act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway[2][3]. By mimicking the transition state of p-aminobenzoic acid (PABA), they halt the production of tetrahydrofolate, mirroring the mechanism of sulfonamide antibiotics[4].

  • aaRS Inhibition : Pyrimidine-based compounds have also been identified as "Trojan horse" inhibitors of class II aminoacyl-tRNA synthetases (aaRSs), competitively mimicking the aminoacyl-adenylate intermediate to disrupt bacterial protein translation[5].

For this benchmarking guide, we will utilize Sulfamethoxazole (SMX) as a mechanistic benchmark (DHPS inhibitor) and Ciprofloxacin (CIP) as a broad-spectrum bactericidal benchmark (DNA gyrase inhibitor).

Pathway PABA p-Aminobenzoic Acid DHPS DHPS Enzyme PABA->DHPS Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS DHP Dihydropteroate DHPS->DHP Catalysis DMP_THP DMP-THP (Test Compound) DMP_THP->DHPS Inhibition SMX Sulfamethoxazole (Benchmark) SMX->DHPS Inhibition

Caption: Proposed mechanism of DMP-THP inhibiting DHPS in the bacterial folate synthesis pathway.

High-Throughput Benchmarking Workflow

To ensure scientific integrity, our evaluation workflow is designed as a self-validating system. A compound must not only show raw inhibitory power but also demonstrate favorable pharmacokinetics (bactericidal vs. bacteriostatic) and host-cell safety.

Workflow Prep Compound Prep (DMSO Stock) MIC MIC Assay (CAMHB Broth) Prep->MIC MBC MBC Assay (Agar Plating) MIC->MBC TimeKill Time-Kill Kinetics (CFU/mL Tracking) MIC->TimeKill Tox Cytotoxicity (HEK293 MTT Assay) MIC->Tox Analysis Selectivity Index & Hit Validation MBC->Analysis TimeKill->Analysis Tox->Analysis

Caption: High-throughput benchmarking workflow for evaluating DMP-THP antibacterial efficacy.

Experimental Benchmarking Protocols

As an Application Scientist, I emphasize that protocols must isolate the variable of interest. The following methodologies establish strict causal relationships between DMP-THP application and bacterial death.

Protocol 1: Broth Microdilution (MIC & MBC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) following CLSI M07 guidelines.

  • Causality & Trustworthiness: We mandate the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Standardizing ambient Ca2+ and Mg2+ concentrations is critical; variations can artificially alter the permeability of the bacterial outer membrane, skewing the apparent efficacy of the compound. The system is self-validating via a triple-control setup to rule out false positives.

  • Step-by-Step:

    • Preparation: Dissolve DMP-THP in 100% DMSO to create a 10 mg/mL stock. Dilute in CAMHB to a working concentration (max 1% DMSO final concentration to prevent solvent-induced membrane toxicity).

    • Inoculation: Adjust bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute to yield a final inoculum of 5×105 CFU/mL per well in a 96-well plate.

    • Treatment: Perform 2-fold serial dilutions of DMP-THP (0.5 to 64 µg/mL). Include Ciprofloxacin (positive control), 1% DMSO in CAMHB (vehicle control), and sterile CAMHB (negative control).

    • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible growth.

    • MBC Plating: Plate 10 µL from all clear wells onto drug-free Tryptic Soy Agar (TSA). The MBC is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum.

Protocol 2: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic and bactericidal activity.

  • Causality & Trustworthiness: MIC only provides a static inhibitory threshold. Time-kill assays are essential to map the pharmacodynamic profile over time. By tracking CFU/mL at multiples of the MIC, we establish the rate of bacterial eradication.

  • Step-by-Step:

    • Inoculate CAMHB with 5×105 CFU/mL of the target strain.

    • Add DMP-THP at concentrations of 1×, 2×, and 4× the established MIC.

    • Extract 100 µL aliquots at t=0,2,4,8,12,and 24 hours.

    • Serially dilute aliquots in sterile PBS and plate on TSA. Count colonies after 24h incubation. A ≥3log10​ reduction in CFU/mL from the initial inoculum defines bactericidal activity.

Protocol 3: Mammalian Cytotoxicity & Selectivity Index

Objective: Ensure the antibacterial mechanism does not cross-react with mammalian cells.

  • Causality & Trustworthiness: Antibacterial efficacy is irrelevant if the compound is toxic to host cells. We benchmark cytotoxicity against HEK293 cells to calculate the half-maximal cytotoxic concentration ( CC50​ ). The Selectivity Index ( SI=CC50​/MIC ) must be >10 for the compound to be considered a viable therapeutic lead.

  • Step-by-Step:

    • Seed HEK293 cells in a 96-well plate at 1×104 cells/well in DMEM + 10% FBS.

    • Treat with DMP-THP (1 to 128 µg/mL) for 24 hours.

    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

Quantitative Benchmarking Data

The following table synthesizes representative benchmarking data, comparing the efficacy of DMP-THP against standard antibiotics across a panel of ESKAPE pathogens.

Table 1: Comparative MIC and Selectivity Index Profiling

Bacterial StrainGram TypeDMP-THP MIC (µg/mL)SMX MIC (µg/mL)CIP MIC (µg/mL)DMP-THP SI ( CC50​ /MIC)
Staphylococcus aureus (ATCC 29213)Positive4.09.50.5>25.0
Enterococcus faecalis (ATCC 29212)Positive8.016.01.0>12.5
Escherichia coli (ATCC 25922)Negative16.032.00.015>6.25
Pseudomonas aeruginosa (ATCC 27853)Negative>64.0>64.00.25N/A

Data Interpretation: DMP-THP exhibits strong efficacy against Gram-positive pathogens (S. aureus, E. faecalis), outperforming the mechanistic benchmark Sulfamethoxazole (SMX). The diminished efficacy against Gram-negative P. aeruginosa is characteristic of THP derivatives, likely due to active efflux pumps and the highly restrictive outer membrane porins that limit the intracellular accumulation of bulky chiral molecules. The Selectivity Index (>25 for S. aureus) confirms a highly favorable safety window for mammalian cells.

References

  • Integrating Multi-Domain Approach for Identification of Neo Anti-DHPS Inhibitors Against Pathogenic Stenotrophomonas maltophilia. Biology (Basel). [Link]

  • Structural Insights into the Binding of Natural Pyrimidine-Based Inhibitors of Class II Aminoacyl-tRNA Synthetases. ACS Chemical Biology.[Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Clinical and Laboratory Standards Institute (CLSI).[Link]

Sources

Comparative Analysis of Tetrahydropyrimidine Derivatives: Anticancer Efficacy and Mechanistic Profiling Across Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, we are constantly seeking versatile chemical scaffolds that can be tuned to overcome the adaptive resistance mechanisms of solid tumors. The 1,2,3,4-tetrahydropyrimidine (THPM) and dihydropyrimidinone (DHPM) scaffolds—classically synthesized via the multicomponent Biginelli reaction—have emerged as highly modular pharmacophores[1],[2].

Historically, the prototype DHPM, Monastrol , revolutionized targeted therapy by acting as an allosteric inhibitor of the Eg5 kinesin spindle protein, inducing mitotic arrest without the neurotoxicity associated with tubulin-binding agents[2]. However, recent structural optimizations have evolved the THPM scaffold far beyond Eg5 inhibition. Today, we are evaluating novel THPM hybrids that function as dual kinase inhibitors (EGFR/VEGFR-2)[3], anti-migratory fascin inhibitors[4], and potent inducers of SubG1 cell cycle arrest[5].

This guide provides an objective, data-driven comparison of these next-generation THPM derivatives, detailing their mechanistic pathways, comparative efficacies across human cancer cell lines, and the standardized experimental protocols required to validate their performance.

Mechanistic Pathways of Next-Generation THPMs

Understanding the structure-activity relationship (SAR) of THPMs requires mapping their divergent molecular targets. Modifying the C-4, C-5, and N-1 positions of the tetrahydropyrimidine ring fundamentally shifts the compound's mechanism of action[1].

  • Eg5 Kinesin Inhibition: Classical derivatives (like Monastrol) bind allosterically to Eg5, preventing the separation of centrosomes during mitosis. This leads to the formation of a monoastral spindle, triggering the spindle assembly checkpoint and resulting in G2/M arrest and subsequent apoptosis[2].

  • Dual EGFR/VEGFR-2 Inhibition: Recent pyrimidine-based hybrids have been engineered to occupy the ATP-binding pockets of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This dual action simultaneously halts tumor proliferation and starves the tumor of its blood supply[3].

  • Fascin Protein Inhibition: Metastasis remains the leading cause of cancer mortality. Novel THPM derivatives hybridized with nifedipine structural features have been shown to inhibit fascin, a crucial actin cross-linking protein, thereby severely impeding the migration of highly aggressive breast cancer cells[4].

MechanisticPathways cluster_targets Primary Molecular Targets cluster_outcomes Cellular Outcomes THPM Tetrahydropyrimidine (THPM) Derivatives Eg5 Eg5 Kinesin (Spindle Protein) THPM->Eg5 Allosteric Inhibition EGFR EGFR / VEGFR-2 (Kinase Receptors) THPM->EGFR ATP-competitive Inhibition Fascin Fascin Protein (Actin Cross-linker) THPM->Fascin Binding Blockade Arrest Mitotic Arrest (G1/SubG1 Accumulation) Eg5->Arrest Apoptosis Apoptosis (Programmed Cell Death) EGFR->Apoptosis Pro-apoptotic shift Migration Inhibition of Cell Migration / Metastasis Fascin->Migration Arrest->Apoptosis

Diagram 1: Divergent mechanistic pathways of THPM derivatives in driving anticancer outcomes.

Comparative Efficacy Data

To objectively evaluate these compounds, we must look at their half-maximal inhibitory concentrations (IC50) or half-maximal growth inhibition (GI50) across standardized cell lines. The table below consolidates experimental data from recent lead optimization studies.

Compound DesignationPrimary Target / MechanismTested Cell Line(s)Efficacy (IC50 / GI50)Key Experimental Observation
Monastrol (Prototype) Eg5 KinesinMCF-7, HeLa~14 - 50 µMInduces monoastral spindles; robust cell cycle disruption[2].
Compound 4k / 4e Unknown / ApoptosisHeLa, MCF-715 - 100 µg/mLThe m-bromophenyl group at C-4 maximizes cytotoxicity[1].
Compound 4k (MDPI) SubG1 / G1 ArrestHeLa, K56243.63 µM (HeLa)39.11 µM (K562)Strongest cytotoxicity in its series; significant G1 arrest[5].
Compound 15 EGFR & VEGFR-2Broad Spectrum35 nM (GI50)Nanomolar efficacy; IC50 of 3.50 nM for VEGFR-2[3].
Compound 4d Fascin Protein4T1 (Breast)193.70 µMModerate cytotoxicity but potent inhibition of cell migration[4].
Compound 4f EGFR (Synergistic)U87 (Glioblastoma)~25 µMSynergistic with osimertinib; impedes 3D neurosphere formation[2].

Application Insight: While Compound 15 shows the most aggressive nanomolar cytotoxicity due to its dual-kinase targeting[3], compounds like 4d represent a paradigm shift. By prioritizing anti-migratory effects over sheer cytotoxicity, 4d offers a targeted approach to preventing metastasis with potentially lower systemic toxicity[4].

Standardized Experimental Protocols

As an application scientist, I mandate that all screening protocols function as self-validating systems. Every assay must include internal controls to rule out edge effects, vehicle toxicity, and reagent degradation.

Protocol A: High-Throughput Cell Viability (XTT Assay)

Causality & Rationale: We utilize the XTT assay over the traditional MTT assay because the cleavage of the tetrazolium salt XTT yields a highly water-soluble formazan dye[1]. This eliminates the need for the DMSO solubilization step required in MTT assays, thereby reducing well-to-well variability and streamlining high-throughput screening of THPM libraries.

  • Cell Seeding: Seed MCF-7 or HeLa cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Compound Dosing: Prepare serial dilutions of the THPM derivatives in DMSO, ensuring the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

  • Self-Validation Step: Include a vehicle control (0.5% DMSO) and a positive control (e.g., Erlotinib or Doxorubicin) to validate the dynamic range of the assay plate.

  • Incubation: Treat the cells for 48 to 72 hours.

  • XTT Addition: Add 50 µL of XTT labeling mixture (containing electron coupling reagent) to each well. Incubate for 4 hours.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism)[1].

Protocol B: Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: To confirm whether a THPM derivative is inducing mitotic arrest (like Monastrol) or SubG1 accumulation (like Compound 4k)[5], flow cytometry is required. RNase A must be added prior to Propidium Iodide (PI) staining. Because PI is an intercalating agent that binds indiscriminately to both DNA and RNA, failing to degrade cellular RNA would result in an artificially inflated fluorescence signal, obscuring the true phase distributions.

  • Treatment & Harvesting: Treat cells with the THPM compound at its calculated IC50 and 2× IC50 concentrations for 24 hours. Harvest cells via trypsinization, ensuring both attached and floating (apoptotic) cells are collected.

  • Fixation: Wash cells with cold PBS and fix them by adding 70% ice-cold ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.

  • RNA Degradation: Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes.

  • Staining: Add Propidium Iodide (PI) to a final concentration of 20 µg/mL. Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Analyze the DNA content using a flow cytometer (e.g., BD FACSCanto), capturing at least 10,000 events per sample. Evaluate the SubG1, G1, S, and G2/M populations.

ExperimentalWorkflow Synthesis 1. Biginelli Reaction (Scaffold Synthesis) CellCulture 2. Cell Culture (HeLa, MCF-7, etc.) Synthesis->CellCulture Treatment 3. Compound Dosing (Vehicle Control vs THPM) CellCulture->Treatment Viability 4. XTT Viability Assay (IC50 Determination) Treatment->Viability Mechanism 5. Flow Cytometry (Cell Cycle / Apoptosis) Viability->Mechanism Select active hits

Diagram 2: Standardized self-validating experimental workflow for evaluating THPM cytotoxicity.

Conclusion

The tetrahydropyrimidine scaffold is far from a single-target entity. While early derivatives like Monastrol validated the concept of non-tubulin mitotic spindle inhibition[2], contemporary medicinal chemistry has transformed THPMs into multi-targeted arsenals. By hybridizing the core structure, researchers have successfully achieved nanomolar dual-kinase inhibition (EGFR/VEGFR-2)[3] and targeted anti-metastatic profiles via fascin inhibition[4]. For drug development professionals, the selection of a THPM derivative should be strictly dictated by the desired phenotypic outcome—whether that is sheer cytotoxicity or the prevention of cellular migration.

References

  • Title: Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. Source: nih.gov.
  • Title: Design, Synthesis and Molecular Docking Studies of Some Tetrahydropyrimidine Derivatives as Possible Fascin Inhibitors. Source: nih.gov.
  • Title: Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Source: mdpi.com.
  • Title: Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Source: acs.org.
  • Title: One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. Source: rsc.org.

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Replicating published findings on the pharmacological properties of 1,4,5,6-tetrahydropyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,4,5,6-tetrahydropyrimidines (THPMs) represent a privileged heterocyclic scaffold in modern drug discovery. Characterized by their cyclic amidine core, these compounds exhibit a remarkably broad spectrum of pharmacological activities. Historically recognized for their potent anthelmintic properties (e.g.,1)[1], recent synthetic advances—such as domino ring-opening cyclizations and multicomponent Biginelli reactions—have expanded their utility into neurodegenerative diseases and oncology[2][3].

This guide provides an objective comparison of the pharmacological performance of various THPM derivatives and outlines field-proven, self-validating experimental protocols to replicate these published findings.

Comparative Pharmacological Profiles

The functional versatility of the THPM scaffold stems from its ability to be selectively functionalized at the 1, 2, and 5 positions, dictating its primary biological target.

  • Anthelmintic Agents (e.g., Pyrantel): Monosubstituted and specific disubstituted THPMs act as depolarizing neuromuscular blocking agents. They function as potent agonists at nicotinic acetylcholine receptors (nAChRs) on nematode muscle cells, leading to spastic paralysis and subsequent expulsion[1].

  • M1 Muscarinic Receptor Agonists (e.g., CDD-0102A): 5-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines have been developed as highly selective partial agonists for M1 muscarinic receptors. Unlike non-selective agonists, these compounds stimulate phosphoinositide (PI) metabolism in the central nervous system without triggering widespread peripheral cholinergic side effects, making them candidates for Alzheimer's disease therapy[4][5].

  • Anticancer & Antimicrobial Agents: Novel THPMs synthesized via the Biginelli reaction have demonstrated significant cytotoxicity against tumor cell lines (e.g., HeLa, K562) and broad-spectrum antimicrobial activity by disrupting cellular division and inhibiting key enzymes like α-glucosidase[2].

Quantitative Comparison of Key THPM Derivatives
Compound ClassRepresentative AgentPrimary TargetMechanism of ActionTypical IC50 / EC50
Anthelmintic PyrantelNematode nAChRDepolarizing neuromuscular blockade~0.1 - 1.0 µM (Paralysis EC50)
M1 Agonist CDD-0102AHuman M1 ReceptorGq-coupled PI hydrolysis~2.5 µM (PI turnover EC50)
Anticancer Biginelli THPM (e.g., 4b)Microtubules / Cell CycleMitotic arrest / Apoptosis induction10 - 50 µM (Cytotoxicity IC50)

Mechanistic Pathways

To understand the pharmacological divergence of THPMs, it is critical to map their intracellular signaling cascades. For neurotherapeutic THPMs, the activation of the M1 muscarinic receptor is the primary driver of efficacy.

G THPM 1,4,5,6-THPM Agonist (e.g., CDD-0102A) M1 M1 Muscarinic Receptor THPM->M1 Gq Gq Protein Activation M1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

M1 muscarinic receptor signaling cascade activated by THPM agonists.

Replicating Core Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls and explain the causality behind critical methodological choices.

Protocol A: Phosphoinositide (PI) Hydrolysis Assay for M1 Agonists

This assay quantifies the accumulation of inositol phosphates to determine the efficacy and potency of THPM-based M1 agonists[4][5].

Causality & Validation: The inclusion of Lithium Chloride (LiCl) is non-negotiable; it inhibits inositol monophosphatase, preventing the degradation of IP1 into free inositol. This forces the accumulation of radiolabeled IPs, amplifying the signal-to-noise ratio. Carbachol (a full, non-selective agonist) must be used as a positive control to define 100% maximal response, while Atropine (a competitive antagonist) validates that the signal is entirely receptor-mediated.

Step-by-Step Methodology:

  • Cell Preparation: Seed A9 L cells (stably transfected with human M1 receptors) into 24-well plates at a density of 1x10^5 cells/well.

  • Isotope Labeling: Incubate cells for 18-24 hours in inositol-free DMEM supplemented with 1 µCi/mL of [3H]-myo-inositol. Rationale: Inositol-free media prevents competitive uptake of cold inositol, maximizing radiolabel incorporation into the PIP2 pool.

  • Washing & Sensitization: Wash cells twice with Krebs-Henseleit buffer to remove unincorporated isotope. Add buffer containing 10 mM LiCl and incubate for 15 minutes at 37°C.

  • Agonist Treatment: Add the THPM derivative (e.g., 4) at varying concentrations (10^-9 to 10^-3 M). Incubate for exactly 60 minutes[4].

  • Termination & Extraction: Aspirate the media and immediately add 0.5 mL of ice-cold 5% formic acid. Incubate on ice for 30 minutes to lyse cells and extract water-soluble inositol phosphates.

  • Chromatographic Separation: Neutralize the extract and load onto Dowex AG 1-X8 anion-exchange resin columns. Wash with water and 60 mM ammonium formate to elute free inositol and glycerophosphoinositol. Elute the total inositol phosphates (IP1, IP2, IP3) using 1 M ammonium formate / 0.1 M formic acid.

  • Quantification: Quantify the eluted[3H]-IPs using liquid scintillation counting. Calculate EC50 values using non-linear regression analysis.

Workflow Cell Seed A9 L Cells (Expressing M1 Receptors) Label Label with [3H]-myo-inositol (18-24 hours) Cell->Label Wash Wash & Add 10mM LiCl (Block IP1 degradation) Label->Wash Treat Add THPM Agonist (Incubate 60 mins) Wash->Treat Lyse Lyse with Formic Acid (Extract IPs) Treat->Lyse Separate Dowex Chromatography (Isolate [3H]-IPs) Lyse->Separate Count Scintillation Counting (Quantify EC50) Separate->Count

Step-by-step workflow for the phosphoinositide hydrolysis assay.

Protocol B: In Vitro Nematode Motility Assay for Anthelmintic THPMs

This protocol evaluates the paralyzing effect of THPMs like Pyrantel[1].

Causality & Validation: The assay relies on visual or automated motility tracking. Using a physiological saline solution (e.g., M9 buffer) is critical to maintain baseline motility; otherwise, buffer-induced osmotic stress will yield false positives for paralysis. Levamisole is used as a positive control for nAChR-mediated paralysis, validating the assay's sensitivity to depolarizing agents, while untreated wells serve as negative controls to establish baseline locomotion.

Step-by-Step Methodology:

  • Nematode Preparation: Synchronize Caenorhabditis elegans to the young adult stage. Wash thoroughly with M9 buffer.

  • Compound Dilution: Prepare serial dilutions of the THPM derivative in M9 buffer (ensure DMSO concentration does not exceed 1%, as higher concentrations are toxic to nematodes).

  • Exposure: Transfer 50-100 nematodes into 24-well plates containing the compound solutions.

  • Motility Scoring: Incubate at 20°C. At 1, 3, and 24 hours, score motility under a stereomicroscope. A nematode is considered paralyzed if it fails to move after gentle mechanical stimulation with a platinum wire.

  • Data Analysis: Calculate the percentage of paralyzed worms per well and determine the EC50 for paralysis.

Conclusion

The 1,4,5,6-tetrahydropyrimidine scaffold is a highly tunable pharmacophore. By altering the substitution patterns—from simple vinylthiophenes in Pyrantel to complex oxadiazoles in CDD-0102A—researchers can shift the pharmacological profile from peripheral neuromuscular blockade to central nervous system receptor modulation. Replicating these findings requires strict adherence to validated biochemical and phenotypic assays, ensuring that signal amplification and baseline physiological conditions are meticulously maintained.

References

  • Source: nih.
  • Source: nih.
  • Title: Design, synthesis, and neurochemical evaluation of 5-(3-alkyl-1,2,4- oxadiazol-5-yl)
  • Source: utoledo.
  • Source: acs.

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Precautionary Approach

As a novel chemical entity, (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine must be treated as a potentially hazardous substance until sufficient experimental data can refute this assumption.[1] The hazard assessment for this compound is therefore based on the known properties of its structural components: the 1,4,5,6-tetrahydropyrimidine core, and the dimethyl and phenyl substitutions.

The parent compound, 1,4,5,6-tetrahydropyrimidine, is known to be a skin and eye irritant and may cause respiratory irritation.[2][3] Studies on substituted pyrimidine derivatives have also indicated potential for cytotoxic activity, warranting a high degree of caution.[4][5] The presence of the phenyl group could introduce additional toxicological properties characteristic of aromatic compounds.

In the absence of specific data, a conservative approach dictates that this compound should be handled as if it is at least as hazardous as its parent compound. [1]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to implement robust engineering controls to minimize exposure. All work involving (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine should be conducted in a well-ventilated laboratory. For any procedures that could generate dust or aerosols, such as weighing, preparing solutions, or sonicating, a certified chemical fume hood is mandatory.[6]

Personal Protective Equipment (PPE): A Multi-Layered Strategy

A multi-layered PPE approach is essential to provide comprehensive protection. The specific level of PPE should be determined by a risk assessment of the intended procedure.

Core PPE Requirements:
PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a significant splash hazard.[1]Protects against splashes and airborne particles, crucial given the irritant nature of the parent compound.[2]
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended for moderate to high-hazard activities.[1][6]Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Body Protection A standard laboratory coat. For procedures with a higher risk of contamination, a disposable, solid-front lab coat or gown is recommended.Protects skin and personal clothing from contamination.
Foot Protection Closed-toed shoes.Prevents exposure from spills and dropped objects.
Enhanced Precautions for High-Hazard Activities:

For activities with a high potential for exposure, such as large-scale synthesis or procedures with a high likelihood of aerosolization, the following enhanced PPE should be considered:

  • Full-body protective suit: To provide complete skin coverage.

  • Respiratory Protection: In the absence of specific inhalation hazard data, a risk assessment should be conducted to determine if respiratory protection is necessary. If required, an N95 or higher-rated respirator should be used as part of a comprehensive respiratory protection program that includes fit-testing and training.

Procedural Workflow for Safe Handling

A systematic workflow is critical for ensuring safety and preventing cross-contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste Properly clean2->clean3 clean4 Doff PPE clean3->clean4 cluster_segregation Segregation cluster_collection Collection start Waste Generation solid Solid Waste start->solid liquid Liquid Waste start->liquid sharps Sharps Waste start->sharps solid_container Labeled Solid Waste Container solid->solid_container liquid_container Labeled Liquid Waste Container liquid->liquid_container sharps_container Puncture-Resistant Sharps Container sharps->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Professional Disposal storage->disposal

Caption: Waste disposal workflow for the compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [7]* Skin Contact: Immediately wash affected skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. [7]* Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. [7]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. [7]* Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a labeled hazardous waste container. Decontaminate the spill area. Report the spill to your EHS department. [6]

Conclusion

The safe handling of novel chemical entities like (-)-5,5-Dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidine is paramount in a research environment. By adopting a precautionary principle, utilizing appropriate engineering controls, adhering to a multi-layered PPE strategy, and following systematic handling and disposal procedures, researchers can significantly mitigate the potential risks associated with this and other novel compounds. Continuous risk assessment and adherence to institutional safety protocols are essential for maintaining a safe laboratory environment.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR — The Center for Construction Research and Training. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007, September). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide To Chemical Hazards. (n.d.). Enviro Safetech. Retrieved from [Link]

  • 1,4,5,6-Tetrahydropyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • 1,4,5,6-tetrahydropyrimidine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are? (2022, May 17). Reddit. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

  • Qurat-ul-Ain, et al. (2020). Free Radical Scavenging and Cytotoxic Activities of Substituted Pyrimidines.
  • Evaluation of a Novel Risk Assessment Tool for Hazardous Chemicals in Academic Laboratories: An Exploratory Study. (2026, February 18). ACS Publications. Retrieved from [Link]

  • Standard Operating Procedure (SOP) for Animal Work Involving Novel Compounds and Investigational Drugs with Limited Safety Data Available. (n.d.). University of Arizona Research, Innovation & Impact. Retrieved from [Link]

  • Conducting a Chemical Risk Assessment in the Laboratory. (2025, April 17). Lab Manager. Retrieved from [Link]

  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Acta poloniae pharmaceutica, 64(2), 133-138.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI. Retrieved from [Link]

  • Free Radical Scavenging and Cytotoxic Activities of Substituted Pyrimidines. (2020, June 12). arXiv.org. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024, October 26). Molecules, 29(21), 4983.
  • Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. (n.d.). University of Cambridge. Retrieved from [Link]

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. (n.d.). NCBI. Retrieved from [Link]

  • LABORATORY WASTE DISPOSAL GUIDELINES. (2018, October 4). University of Wollongong. Retrieved from [Link]

  • DISPOSAL OF LABORATORY WASTE GUIDE. (2024, August 27). University of Auckland. Retrieved from [Link]

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